4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHBTHNAMOUNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366403 | |
| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35288-08-5 | |
| Record name | 4-(4-tert-Butylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid, a valuable ketoacid intermediate in the development of various pharmaceuticals and specialty chemicals. The core of this synthesis is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, a robust and scalable method for forming the key carbon-carbon bond. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key physicochemical and spectroscopic data for the target compound. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and characterization of this important chemical entity.
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It facilitates the introduction of an acyl group onto an aromatic ring, typically employing an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst. The resulting aryl ketones are versatile intermediates in the production of fine chemicals, active pharmaceutical ingredients, and various functional materials.
This guide focuses on the specific application of the Friedel-Crafts acylation to synthesize this compound. The reaction involves the acylation of tert-butylbenzene with succinic anhydride, catalyzed by anhydrous aluminum chloride. The presence of the bulky tert-butyl group on the aromatic ring directs the acylation primarily to the para position due to steric hindrance, leading to a high regioselectivity of the desired product.
Reaction Mechanism and Principles
The Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily disrupted in this step.
-
Restoration of Aromaticity: A weak base, typically [AlCl₃(OH)]⁻ formed from traces of moisture or during the workup, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation restores the aromaticity of the ring, yielding the aluminum chloride complex of the final product, this compound.
-
Workup: An aqueous workup with acid is necessary to hydrolyze the aluminum chloride complex and liberate the final ketoacid product.
A critical aspect of this reaction is the use of a stoichiometric amount of the Lewis acid catalyst. This is because the aluminum chloride complexes with the carbonyl oxygen of the ketone product, rendering it inactive as a catalyst for further reactions.
Experimental Protocol
This section provides a detailed, laboratory-scale procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents:
-
tert-Butylbenzene (C₁₀H₁₄)
-
Succinic anhydride (C₄H₄O₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane in the flask. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Reagent Addition: In a separate flask, prepare a solution of succinic anhydride (1.0 molar equivalent) and tert-butylbenzene (1.1 molar equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 20-30 minutes, maintaining the temperature between 0 and 5 °C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step will decompose the aluminum chloride complex of the product.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.
Data Presentation
This section summarizes the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 35288-08-5 |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 122-125 °C |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. |
Table 2: Spectroscopic Data (Predicted and/or from Analogous Compounds)
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~2.8 (t, 2H, -CH₂-), ~3.3 (t, 2H, -CH₂-), ~7.5 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~11-12 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~31.0 (C(CH₃)₃), ~35.0 (-CH₂-), ~38.0 (-CH₂-), ~126.0 (Ar-C), ~128.0 (Ar-C), ~134.0 (Ar-C), ~157.0 (Ar-C), ~178.0 (C=O, acid), ~197.0 (C=O, ketone) |
| IR (KBr) | ν (cm⁻¹): ~3300-2500 (br, O-H stretch, carboxylic acid), ~2960 (C-H stretch, alkyl), ~1710 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, ketone), ~1605 (C=C stretch, aromatic) |
Note: The spectroscopic data presented in Table 2 are predicted or based on the analysis of structurally similar compounds. Actual experimental data may vary slightly.
Signaling Pathways and Logical Relationships
The Friedel-Crafts acylation is a direct electrophilic substitution on the aromatic ring and does not directly involve intracellular signaling pathways. However, the logical relationship of the reaction components and their transformation into the final product can be visualized.
Conclusion
The synthesis of this compound via the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride is a reliable and efficient method for producing this valuable chemical intermediate. This guide has provided a detailed overview of the reaction, including its mechanism, a comprehensive experimental protocol, and key analytical data. The information presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the successful preparation and characterization of this and related compounds. Careful adherence to the experimental procedures and safety precautions is essential for achieving optimal results.
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. Due to the limited availability of experimental data for this specific compound, this guide includes a combination of identified and predicted values, alongside detailed, generalized experimental protocols for the determination of key parameters. This information is crucial for professionals engaged in chemical synthesis, formulation development, and pharmacological research.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are fundamental to understanding the behavior and potential applications of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 35288-08-5 | |
| Molecular Formula | C₁₄H₁₈O₃ | [1] |
| Molecular Weight | 234.29 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | 373.3 ± 25.0 °C (Predicted) | [2] |
| Solubility | Data not available | |
| pKa | 4.56 ± 0.17 (Predicted) | [2] |
| logP (XlogP) | 3.2 (Predicted) | [1] |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus:
-
Potentiometer with a pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standard pH buffers for calibration
Procedure:
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a known concentration (e.g., 0.01 M).
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic solvent (typically n-octanol) and water.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known concentration of this compound is prepared in the aqueous phase. A known volume of this solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases. The mixture is then allowed to stand until the phases have completely separated. Centrifugation can be used to aid phase separation.
-
Concentration Measurement: The concentration of the compound in the aqueous phase is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The concentration in the n-octanol phase can be determined by difference or by direct measurement.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Synthesis Workflow
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between tert-butylbenzene and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 4-(4-tert-butylphenyl)-4-oxobutanoic acid
CAS Number: 35288-08-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-tert-butylphenyl)-4-oxobutanoic acid, a ketoacid of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical properties, a generalized synthesis protocol, and explores potential, though currently undocumented, biological activities based on structurally related compounds.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-(4-tert-butylbenzoyl)propanoic acid |
| CAS Number | 35288-08-5 |
Synthesis
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a common and effective method for the preparation of 4-aryl-4-oxobutanoic acids.
Generalized Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
tert-Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., nitrobenzene, carbon disulfide)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride and the chosen anhydrous solvent.
-
Reagent Addition: Cool the mixture in an ice bath. Prepare a solution of succinic anhydride and tert-butylbenzene in the same anhydrous solvent. Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is often exothermic. Gentle heating may be required to drive the reaction to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture.
Synthesis Workflow
An In-depth Technical Guide to the Structure Elucidation of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive approach to the structure elucidation of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. While experimental spectroscopic data for this specific compound is not publicly available, this document presents a detailed, predicted analysis based on established principles of organic chemistry and spectroscopy. It serves as a robust framework for researchers undertaking the synthesis and characterization of this and structurally related molecules. The guide covers a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), detailed experimental protocols for spectral acquisition, and a systematic workflow for data interpretation. All predicted quantitative data are summarized in tables, and key experimental and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is an organic compound with a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[1][2] Its structure combines a para-substituted aromatic ring with a keto-acid aliphatic chain, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This guide provides the theoretical foundation and practical protocols for its complete structure elucidation using modern spectroscopic techniques.
Synthesis by Friedel-Crafts Acylation
A common and effective method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[3] In this case, tert-butylbenzene would be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Proposed Reaction Scheme
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, which is then attacked by the electron-rich tert-butylbenzene ring, primarily at the para position due to the ortho,para-directing effect and steric hindrance of the tert-butyl group.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
tert-Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) and tert-butylbenzene (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from step 3 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency correlations.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the tert-butyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.9 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.5 | Doublet | 2H | Aromatic (meta to C=O) |
| ~3.3 | Triplet | 2H | -C(=O)CH₂- |
| ~2.8 | Triplet | 2H | -CH₂COOH |
| 1.3 | Singlet | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~157 | Aromatic C (ipso, attached to t-Bu) |
| ~134 | Aromatic C (ipso, attached to C=O) |
| ~128 | Aromatic CH (ortho to C=O) |
| ~126 | Aromatic CH (meta to C=O) |
| ~35 | -C(CH₃)₃ |
| ~33 | -C(=O)CH₂- |
| ~31 | -C(CH₃)₃ |
| ~29 | -CH₂COOH |
Predicted IR Data
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 2960-2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
Experimental Protocols: Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data over a spectral width of 0-15 ppm.
-
For ¹³C NMR, acquire data over a spectral width of 0-220 ppm using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
Instrumentation and Data Acquisition:
-
Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal prior to sample analysis.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation and Data Acquisition:
-
Obtain the mass spectrum using a mass spectrometer with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively. PubChem predicts a monoisotopic mass of 234.1256 Da.[4]
Structure Elucidation Workflow
The process of elucidating the structure of an unknown compound follows a logical progression, integrating data from multiple spectroscopic techniques.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds and established chemical shift principles to offer a comprehensive and predictive overview for researchers in drug development and organic synthesis.
Chemical Structure and Atom Numbering
The structure of this compound is presented below with systematic numbering for unambiguous referencing of atoms in the subsequent NMR data tables.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data is summarized in Table 1. The chemical shifts (δ) are estimated based on the analysis of similar chemical environments in related molecules. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are predicted to be in the typical range for vicinal coupling in alkyl chains and aromatic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.95 | d | 2H | ~8.5 |
| H-3', H-5' | 7.50 | d | 2H | ~8.5 |
| H-3 | 3.30 | t | 2H | ~6.5 |
| H-2 | 2.80 | t | 2H | ~6.5 |
| -C(CH ₃)₃ | 1.35 | s | 9H | - |
| -COOH | 12.0 (broad) | s | 1H | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data is presented in Table 2. The chemical shifts are estimated based on characteristic values for carbonyl, aromatic, and aliphatic carbons, with consideration of substituent effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone, C4) | 198.0 |
| C=O (Acid, C1) | 178.0 |
| C-4' | 158.0 |
| C-1' | 134.0 |
| C-3', C-5' | 128.5 |
| C-2', C-6' | 126.0 |
| C (CH₃)₃ | 35.5 |
| C-3 | 33.0 |
| C H₃ | 31.0 |
| C-2 | 28.0 |
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for this type of molecule.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Instrument Parameters
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Temperature: Spectra are typically acquired at room temperature (298 K).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
4.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Logical Relationships and Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the relationships between the chemical structure and the resulting NMR signals. The following diagrams illustrate these logical connections.
Caption: Logical workflow for ¹H NMR spectral interpretation.
Caption: Logical workflow for ¹³C NMR spectral interpretation.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and analytical workflows. Experimental verification of these predicted spectra is recommended for definitive structural elucidation.
The Biological Activity of Aromatic Keto Acids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic keto acids are a class of organic compounds characterized by the presence of an aromatic ring, a ketone group, and a carboxylic acid moiety. These molecules are key intermediates in the metabolism of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2][3] Beyond their fundamental metabolic roles, emerging research has highlighted a diverse range of biological activities for these compounds, positioning them as molecules of significant interest in pharmacology and drug development. This technical guide provides an in-depth overview of the biological activities of prominent aromatic keto acids, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Biological Activities and Quantitative Data
Aromatic keto acids exhibit a spectrum of biological effects, including anti-inflammatory, neuroprotective, anticancer, and enzyme-inhibiting activities. The following sections and tables summarize the key findings and quantitative data for several well-studied aromatic keto acids.
Phenylpyruvic Acid
Phenylpyruvic acid is an intermediate in phenylalanine metabolism and is notably elevated in the genetic disorder phenylketonuria (PKU).[4] Its biological activities are of considerable interest in understanding the pathophysiology of this disease and in broader pharmacological contexts.
Table 1: Quantitative Biological Activity of Phenylpyruvic Acid
| Biological Activity | Target Enzyme/Process | Test System | Quantitative Data | Reference(s) |
| Enzyme Inhibition | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Rat brain homogenates | Significant reduction in activity at 0.6 mM and 1.2 mM | [4][5] |
| Enzyme Inhibition | Hexokinase | Human brain | Competitive inhibitor | [6] |
| Neurotoxicity | Necrotic neural damage | Neonatal mice | Neurobehavioral damage at 2.5 mg/g | [7] |
Indole-3-Pyruvic Acid
A central metabolite in the tryptophan metabolism pathway, indole-3-pyruvic acid is a precursor to indole-3-acetic acid in plants and is produced by the gut microbiota in mammals.[8][9] It has garnered significant attention for its potent immunomodulatory effects.
Table 2: Quantitative Biological Activity of Indole-3-Pyruvic Acid
| Biological Activity | Target Receptor/Pathway | Test System | Quantitative Data | Reference(s) |
| Immunomodulation | Aryl Hydrocarbon Receptor (AhR) Activation | HepG2 cells | Activation observed at 50 µM and 250 µM | [9] |
| Anti-inflammatory | COX-2 Inhibition | HaCaT cells | Reduction in COX-2 levels at 25 mM | [9] |
| Anti-inflammatory | Th1 Cytokine Suppression, IL-10 Enhancement | T cell-mediated colitis model in mice | Effective at 0.1% in chow | [10] |
| Neuroprotection (Anxiolytic) | Unknown | Mice | Increased time in open arms of elevated plus maze at 100-200 mg/kg (intraperitoneal) | [9] |
4-Hydroxyphenylpyruvic Acid
An intermediate in the metabolism of tyrosine, 4-hydroxyphenylpyruvic acid is involved in various physiological and pathological processes.[1][2]
Table 3: Quantitative Biological Activity of 4-Hydroxyphenylpyruvic Acid
| Biological Activity | Target/Process | Test System | Quantitative Data | Reference(s) |
| Anti-inflammatory | IL-6 Production | LPS-stimulated RAW 264.7 macrophages | IC50 = 2 mM | [11] |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 = 0.5 mM | [11] |
Benzoylformic Acid (Phenylglyoxylic Acid)
Benzoylformic acid is a simpler aromatic keto acid that has been investigated for its biological properties. While extensive quantitative data on its specific biological activities are not as readily available as for other aromatic keto acids, it serves as a valuable scaffold in medicinal chemistry.
Signaling Pathways
Aromatic keto acids exert many of their biological effects through the modulation of key signaling pathways. Two of the most prominent are the Aryl Hydrocarbon Receptor (AhR) pathway and the Nrf2/HO-1 antioxidant response pathway.
Aryl Hydrocarbon Receptor (AhR) Pathway
Indole-3-pyruvic acid is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[8][9][10] Upon binding, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, CYP1B1, and IL-10.[12][13]
References
- 1. Showing Compound 4-hydroxyphenylpyruvate (FDB030506) - FooDB [foodb.ca]
- 2. 4-Hydroxyphenylpyruvic Acid | C9H8O4 | CID 979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human brain pyruvate kinase and hexokinase by phenylalanine and phenylpyruvate: possible relevance to phenylketonuric brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - Huang - Annals of Translational Medicine [atm.amegroups.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Oxobutanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxobutanoic acid, known biochemically as succinic semialdehyde, is a critical endogenous metabolite positioned at the nexus of neurotransmitter and energy metabolism. As the primary catabolite of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, its chemical structure offers a versatile scaffold for the development of novel therapeutic agents.[1] The molecule's bifunctional nature, featuring both a reactive aldehyde and a carboxylic acid, allows for extensive chemical modification to create derivatives with diverse pharmacological activities.[1][2] These derivatives have been investigated for a range of therapeutic applications, from modulating GABAergic and γ-hydroxybutyrate (GHB) receptor activity to enzyme inhibition and anticancer effects.
This technical guide provides a comprehensive overview of the therapeutic landscape of 4-oxobutanoic acid derivatives. It details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the core biological pathways and experimental workflows involved.
Core Therapeutic Areas and Mechanisms of Action
The therapeutic potential of 4-oxobutanoic acid derivatives stems primarily from their relationship with the GABA metabolic pathway, known as the GABA shunt.
Modulation of GABAergic Neurotransmission
The GABA shunt is a closed-loop metabolic pathway that synthesizes and conserves GABA. It bypasses two steps of the tricarboxylic acid (TCA) cycle.[3][4] Glutamate is decarboxylated to GABA by glutamate decarboxylase (GAD). GABA is then converted by GABA transaminase (GABA-T) to succinic semialdehyde. Finally, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which re-enters the TCA cycle.[3][5]
Derivatives of 4-oxobutanoic acid can be designed to interact with several components of this system:
-
GABA Receptor Modulation: Due to their structural similarity to GABA, derivatives can act as agonists or antagonists at GABAA and GABAB receptors, influencing neuronal inhibition.
-
GABA Transaminase (GABA-T) Inhibition: Inhibiting GABA-T prevents the breakdown of GABA, leading to increased GABA levels in the brain. This is a key strategy for treating epilepsy and other seizure-related disorders.
-
Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition: While less common as a therapeutic strategy, inhibiting SSADH is a key area of research for understanding the pathophysiology of SSADH deficiency.
Targeting Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD)
SSADHD is a rare autosomal recessive disorder caused by mutations in the ALDH5A1 gene, which encodes the SSADH enzyme.[6] This deficiency leads to the accumulation of succinic semialdehyde and its reduction product, γ-hydroxybutyric acid (GHB), causing a range of severe neurological symptoms including intellectual disability, ataxia, and seizures.[6] Therapeutic strategies being explored for SSADHD include enzyme replacement therapy and the use of GABA receptor antagonists to counteract the effects of elevated GABA and GHB levels.[6]
Anticancer Activity
Certain derivatives, particularly chalcone-containing amides of 4-oxobutanoic acid, have demonstrated cytotoxic effects against various cancer cell lines.[1] Chalcones (1,3-diphenyl-2-propen-1-ones) are known to interact with numerous signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The mechanisms often involve the induction of apoptosis through modulation of the Bcl-2 family of proteins and activation of caspases, as well as cell cycle arrest.
Prodrug Development
The carboxylic acid moiety of 4-oxobutanoic acid and its derivatives is often polar, which can limit oral bioavailability. An ester prodrug strategy is employed to mask this polar group, increasing lipophilicity and enhancing absorption across cellular membranes.[7] After absorption, endogenous esterases hydrolyze the ester bond, releasing the active parent drug into circulation.[7]
Quantitative Data Summary
The following tables summarize available quantitative data for the biological activity of 4-oxobutanoic acid derivatives and related compounds. Data for direct derivatives are limited in the public domain, particularly for GABA/GHB receptor modulation and pharmacokinetics.
Table 1: In Vitro Anticancer Activity of 4-Oxobutanoic Acid Derivatives
| Compound Class / ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Tetrazole-Isoxazoline Hybrids | |||
| 4h | A549 (Lung Carcinoma) | 1.51 | [1] |
| 4i | A549 (Lung Carcinoma) | 1.49 | [1] |
| 4h | MDA-MB-231 (Breast) | 2.83 | [1] |
| Oleoyl Hybrids | |||
| Compound 1 | HTB-26 (Breast Cancer) | < 50 | [1] |
| Compound 2 | HTB-26 (Breast Cancer) | < 50 | [1] |
| Compound 1 | PC-3 (Prostate Cancer) | < 50 | [1] |
| Compound 2 | PC-3 (Prostate Cancer) | < 50 |[1] |
Table 2: In Vitro Activity at GABA and GHB Receptors (Related Analogs)
| Compound | Target/Assay | Activity | Value | Reference |
|---|---|---|---|---|
| DCUK-OEt (Aminoquinoline Analog) | GABAA Receptor ([³H]muscimol displacement) | Ki | 1.7 µM | [3] |
| DCUKA (Aminoquinoline Analog) | GABAA Receptor ([³H]muscimol displacement) | Ki | 6.6 µM | [3] |
| GHB | GHB Receptor ([³H]GHB displacement) | IC50 | 53 ± 8 nM | [8] |
| GHB | GHB Receptor (Functional Assay) | EC50 | 130 nM | [8] |
| NCS-382 (GHB Antagonist) | GHB Receptor ([³H]GHB displacement) | IC50 | 120 ± 18 nM | [8] |
| GHB | α4β1δ GABAA Receptor (Functional Assay) | EC50 | 140 nM |[9] |
Table 3: In Vitro Enzyme Inhibition
| Inhibitor | Target Enzyme | Inhibition Type | IC50 / kinact | Reference |
|---|---|---|---|---|
| Acrolein | Succinic Semialdehyde Dehydrogenase (SSADH) | Irreversible, Noncompetitive | 15 µM | |
| 4-hydroxy-trans-2-nonenal (HNE) | Succinic Semialdehyde Dehydrogenase (SSADH) | - | 110 µM | |
| Vigabatrin | GABA Transaminase (GABA-T) | Irreversible | - |
| 4-Amino-5-fluoropentanoic acid | GABA Transaminase (GABA-T) | Inactivator | - | |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation
This protocol describes a general method for synthesizing the 4-aryl-4-oxobutanoic acid core structure, a common precursor for many derivatives.[2]
Materials:
-
Aromatic compound (e.g., Benzene, Toluene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold hydrochloric acid (e.g., 2.5% v/v)
-
5% w/v Sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask with a reflux condenser in a fume hood, ensuring all glassware is dry.
-
Add the aromatic compound (e.g., 30 mL of benzene) and anhydrous aluminum chloride (0.10 M) to the flask.[2]
-
Heat the mixture to reflux on a water bath under anhydrous conditions.
-
Add succinic anhydride (0.10 M) in small portions to the refluxing mixture with continuous stirring.[2]
-
Continue heating and stirring for 4 hours.
-
After the reaction, allow the mixture to cool and leave it overnight at room temperature.
-
Carefully pour the reaction mixture into ice-cold hydrochloric acid to decompose the aluminum chloride complex.[2]
-
Perform steam distillation to remove the excess aromatic solvent.
-
Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude product.
-
Purify the crude product by dissolving it in a 5% w/v sodium bicarbonate solution.
-
Extract the aqueous solution with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified 4-aryl-4-oxobutanoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This protocol outlines a method to screen compounds for their ability to inhibit GABA-T, a key enzyme in GABA metabolism. The assay indirectly monitors GABA-T activity by coupling the production of its product, succinic semialdehyde, to the reduction of NADP⁺ by SSADH.
Materials:
-
Purified human or porcine GABA-T
-
Purified succinic semialdehyde dehydrogenase (SSADH)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Test compound (potential inhibitor)
-
Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium pyrophosphate buffer, GABA, α-KG, NADP⁺, and SSADH.
-
Prepare serial dilutions of the test compound and a known inhibitor (e.g., vigabatrin) as a positive control.
-
Add the test compounds or control to the appropriate wells of the microplate. Include wells with no inhibitor for the uninhibited reaction rate.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.
-
Initiate the enzymatic reaction by adding GABA-T to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of NADPH, which is proportional to GABA-T activity.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Radioligand Binding Assay for GABAA Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GABAA receptor using a radiolabeled ligand like [³H]muscimol.[8]
Materials:
-
Rat brain membranes (prepared from cerebral cortex or whole brain)
-
[³H]muscimol (Radioligand)
-
Unlabeled GABA or bicuculline (for non-specific binding)
-
Test compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in buffer and perform a series of centrifugations to isolate a crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration (e.g., 1-2 mg/mL).[5]
-
Assay Setup: In test tubes or a 96-well plate, set up triplicate samples for:
-
Total Binding: Membranes + Binding Buffer + [³H]muscimol (e.g., 5 nM final concentration).
-
Non-specific Binding (NSB): Membranes + Binding Buffer + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 100-200 µM) or bicuculline.[8]
-
Competition: Membranes + Binding Buffer + [³H]muscimol + varying concentrations of the test compound.
-
-
Incubation: Incubate the samples at 4°C for a specified time (e.g., 45-60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Visualization
The preclinical evaluation of a novel 4-oxobutanoic acid derivative targeting the GABAergic system typically follows a multi-stage workflow.
Conclusion and Future Directions
Derivatives of 4-oxobutanoic acid represent a promising and versatile class of compounds with significant therapeutic potential across multiple domains, including neurology and oncology. Their intrinsic relationship with the GABA metabolic pathway makes them ideal candidates for modulating inhibitory neurotransmission, offering new avenues for treating conditions like epilepsy and the rare metabolic disorder SSADHD. Furthermore, the demonstrated anticancer activity of specific chalcone derivatives highlights the scaffold's potential beyond the central nervous system.
Future research should focus on elucidating the structure-activity relationships for GABA and GHB receptor modulation to develop more potent and selective ligands. The exploration of ester prodrugs to improve pharmacokinetic profiles remains a critical area for translating these compounds into viable oral therapeutics. As our understanding of the complex signaling pathways involved in these diseases grows, so too will the opportunity to rationally design novel 4-oxobutanoic acid derivatives with enhanced efficacy and safety profiles for the benefit of patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethers of 3-hydroxyphenylacetic acid as selective gamma-hydroxybutyric acid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 33684-13-8|4-[Ethyl(phenyl)amino]-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 4-(4-tert-butylphenyl)-4-oxobutanoic Acid: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-tert-butylphenyl)-4-oxobutanoic acid, a versatile keto-acid that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. This document details its synthesis via Friedel-Crafts acylation, its key chemical transformations, and its applications in the development of bioactive compounds. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with a compilation of relevant physicochemical and spectroscopic data. Furthermore, this guide visualizes key synthetic pathways and experimental workflows to facilitate a deeper understanding of its utility in modern organic synthesis.
Introduction
This compound (CAS No. 35288-08-5) is an aromatic keto-acid characterized by a butyric acid chain attached to a 4-tert-butylphenyl group via a ketone.[1][2][3][4][5] This bifunctional molecule, possessing both a ketone and a carboxylic acid, offers two reactive centers for a wide array of chemical modifications. Its structural motif is found in several biologically active compounds, making it a valuable intermediate in medicinal chemistry and drug discovery. The tert-butyl group often enhances lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate. This guide will explore the synthesis, characterization, and synthetic utility of this important building block.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35288-08-5[1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₈O₃[1][2][3] |
| Molecular Weight | 234.29 g/mol [1][2][3] |
| Purity | Typically >95-97%[2][3] |
| Appearance | Expected to be a solid |
Table 2: Predicted/Analogous Spectroscopic Data
| Technique | Expected/Analogous Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H meta to C=O), ~3.3 (t, 2H, -CH₂-C=O), ~2.8 (t, 2H, -CH₂-COOH), ~1.3 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~198 (Ar-C=O), ~178 (-COOH), ~157 (Ar-C-tert-butyl), ~134 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~35 (-CH₂-C=O), ~31 (-C(CH₃)₃), ~29 (-CH₂-COOH). |
| IR (KBr) | ν (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of aryl ketone), ~2960 (C-H stretch, aliphatic). |
| Mass Spec. (EI) | m/z: 234 (M⁺), 219 (M⁺ - CH₃), 177 (M⁺ - COOH - H), 161 (M⁺ - C₄H₉ - H₂O), 147 (t-butylbenzoyl cation). |
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6][7]
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. heterocyclics.com [heterocyclics.com]
- 3. 4-(4-(tert-Butyl)phenyl)-4-oxobutanoicacid , 95+% , 35288-08-5 - CookeChem [cookechem.com]
- 4. 4-(4-TERT-BUTYLPHENYL)-4-OXOBUTYRIC ACID (1 x 5 g) | Reagentia [reagentia.eu]
- 5. 4-(4-TERT-BUTYLPHENYL)-4-OXOBUTYRIC ACID | 35288-08-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Literature Review of Substituted 4-Oxobutanoic Acids: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of substituted 4-oxobutanoic acids, a versatile class of compounds with significant therapeutic potential. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology, infectious diseases, and neurology. Detailed experimental protocols, quantitative biological data, and pathway visualizations are provided to support further research and development in this promising area of medicinal chemistry.
Introduction to 4-Oxobutanoic Acids
4-Oxobutanoic acid, also known as succinic semialdehyde, is a naturally occurring molecule that plays a crucial role in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA) through a pathway known as the GABA shunt.[1] Its unique bifunctional structure, containing both a carboxylic acid and an aldehyde, makes it a valuable scaffold for chemical modification.[1] The resulting substituted 4-oxobutanoic acid derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for drug discovery programs. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][2]
Synthesis of Substituted 4-Oxobutanoic Acids
The synthesis of substituted 4-oxobutanoic acids can be achieved through various organic chemistry methodologies. The most common approach for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, typically catalyzed by a Lewis acid like aluminum chloride.[1][3] Amide derivatives can be readily synthesized by reacting the corresponding 4-oxobutanoic acid with an amine.[4]
General Experimental Protocol for Friedel-Crafts Acylation
A detailed protocol for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is as follows:
Materials:
-
Toluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ in anhydrous DCM and cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of succinic anhydride and toluene in DCM dropwise from the dropping funnel over a period of 20 minutes with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly add cold water, followed by concentrated HCl to hydrolyze the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the purified 4-(4-methylphenyl)-4-oxobutanoic acid.[1]
Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acids.
Biological Activities of Substituted 4-Oxobutanoic Acids
Substituted 4-oxobutanoic acids have demonstrated a broad spectrum of biological activities, with significant potential in various therapeutic areas.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 4-oxobutanoic acid derivatives against a range of cancer cell lines.[1] The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[1][7]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1: Tetrazole-Isoxazoline Hybrids | |||
| 4h | A549 (Lung Carcinoma) | 1.51 | [1] |
| 4i | A549 (Lung Carcinoma) | 1.49 | [1] |
| 4h | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [1] |
| Series 2: Oleoyl Hybrids of Natural Antioxidants | |||
| Compound 1 | HTB-26 (Breast Cancer) | < 50 | [1] |
| Compound 2 | HTB-26 (Breast Cancer) | < 50 | [1] |
| Compound 1 | PC-3 (Prostate Cancer) | < 50 | [1] |
| Compound 2 | PC-3 (Prostate Cancer) | < 50 | [1] |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | < 50 | [1] |
| Pinostrobin Derivatives | |||
| Pinostrobin propionate | T47D (Breast Cancer) | 570 | [8] |
| Pinostrobin butyrate | T47D (Breast Cancer) | 400 | [8] |
Antimicrobial Activity
Derivatives of 4-oxobutanoic acid have also been investigated for their antimicrobial properties against various bacterial and fungal pathogens.
| Compound Class/ID | Microorganism | MIC (µM) | Reference |
| Naphthyl-Polyamine Conjugates | |||
| 17e | MRSA | 9.7 | [9] |
| 17f | MRSA | 0.29 | [9] |
| 17f | Acinetobacter baumannii | 0.29 | [9] |
| 17f | Cryptococcus neoformans | 0.29 | [9] |
| Biphenyl-Substituted Polyamine Conjugates | |||
| 21a-e | MRSA | 0.25 - 2.1 | [9] |
| Amide Derivatives | |||
| Compound 2 | Aspergillus fumigatus | - (96.5% inhibition) | [4] |
| Compound 6 | Helminthosporium sativum | - (93.7% inhibition) | [4] |
| Compound 3 | Bacillus subtilis | - (37.6% inhibition) | [4] |
| Compound 4 | Pseudomonas aeruginosa | - (33.2% inhibition) | [4] |
Enzyme Inhibition
Certain substituted 4-oxobutanoic acids have been identified as potent inhibitors of various enzymes, suggesting their potential in treating metabolic and neurological disorders.
| Compound Class | Target Enzyme | IC₅₀ | Reference |
| 4-Substituted 2,4-dioxobutanoic acids | Glycolic acid oxidase | 6 x 10⁻⁸ M | [10] |
| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase | Not specified |
Mechanism of Action: Signaling Pathways
The therapeutic effects of substituted 4-oxobutanoic acids are mediated through their interaction with various cellular signaling pathways.
The GABA Shunt and its Connection to the Krebs Cycle
4-Oxobutanoic acid is a key intermediate in the GABA shunt, a metabolic pathway that connects GABA metabolism to the Krebs cycle.[1] This pathway is crucial for maintaining a balance between excitatory and inhibitory neurotransmission in the central nervous system.[1]
Caption: The GABA shunt pathway and its link to the Krebs cycle.
Modulation of the PI3K/Akt/mTOR Pathway
Emerging evidence suggests that the anticancer properties of some 4-oxobutanoic acid derivatives may be due to their ability to modulate the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][6]
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by a substituted 4-oxobutanoic acid.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.[1]
Principle: The assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Substituted 4-oxobutanoic acids represent a promising class of compounds with a diverse range of biological activities. Their synthetic tractability and the potential to modulate key biological pathways make them attractive candidates for the development of novel therapeutics for cancer, infectious diseases, and neurological disorders. Future research should focus on optimizing the structure-activity relationships of these compounds to improve their potency and selectivity, as well as conducting in-depth pharmacokinetic and in vivo efficacy studies to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of tert-Butylphenyl Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butylphenyl keto acids, a class of molecules with significant potential in medicinal chemistry. While a detailed, linear history of this specific chemical class is not extensively documented, this guide synthesizes information from the development of relevant synthetic methodologies and the study of their constituent chemical moieties. This document covers the inferred history, plausible synthetic routes, potential biological activities, and the experimental protocols required for their synthesis and evaluation.
Discovery and Historical Context
The emergence of tert-butylphenyl keto acids as a potential area of research is not marked by a single discovery but rather by the confluence of several key developments in organic chemistry and drug discovery. The history can be understood by considering the evolution of synthetic methods and the recognition of the utility of the tert-butylphenyl and keto acid functionalities in medicinal chemistry.
-
Friedel-Crafts Reaction: The discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts was a pivotal moment in organic synthesis.[1] This reaction, which allows for the alkylation and acylation of aromatic rings, provided a foundational method for attaching alkyl and acyl groups to a benzene ring.[1][2] The acylation variant, in particular, is a direct route to the synthesis of aryl ketones, which are precursors to aryl keto acids.[2]
-
The Rise of the tert-Butyl Group in Medicinal Chemistry: The tert-butyl group, due to its steric bulk and lipophilicity, has been widely employed in drug design to enhance metabolic stability, improve receptor selectivity, and modulate the pharmacokinetic properties of molecules. Its incorporation into drug candidates became more prevalent in the mid to late 20th century as our understanding of structure-activity relationships (SAR) grew.
-
Keto Acids in Biology and Medicine: Keto acids are key intermediates in cellular metabolism and have been studied for their roles in various physiological and pathological processes.[3] The development of synthetic methods to produce a-keto acids and their esters has been an ongoing area of research, with applications in the synthesis of pharmaceuticals and other bioactive compounds.
The conceptualization of tert-butylphenyl keto acids likely arose from the combination of these streams of research: the application of established reactions like the Friedel-Crafts acylation to tert-butylated aromatic compounds, and the interest in creating novel keto acids with drug-like properties conferred by the tert-butylphenyl scaffold.
Synthesis of tert-Butylphenyl Keto Acids
The synthesis of tert-butylphenyl keto acids can be approached through several established organic chemistry methodologies. The two most prominent routes are the Friedel-Crafts acylation of tert-butylbenzene and the oxidation of a suitable precursor.
Friedel-Crafts Acylation Route
A common and direct method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[2] This involves the reaction of an aromatic compound, in this case, tert-butylbenzene, with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] To generate a keto acid, an acylating agent with a masked or latent carboxylic acid functionality is required. Oxalyl chloride is a suitable reagent for this purpose.
The reaction of tert-butylbenzene with oxalyl chloride and a Lewis acid catalyst can lead to the formation of a tert-butylphenyl keto acid. The intermediate acyl cation can sometimes be unstable and fragment, but under controlled conditions, this method can be effective.[4]
-
Materials: tert-butylbenzene, oxalyl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), diethyl ether, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CS₂ under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of oxalyl chloride (1.0 equivalent) in CS₂ dropwise to the stirred suspension.
-
After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired tert-butylphenyl keto acid.
-
Oxidation Route
An alternative synthetic strategy involves the oxidation of a precursor molecule, such as a tert-butylphenyl alkyl ketone or a substituted tert-butylphenyl alkene. Oxidizing agents like potassium permanganate (KMnO₄) or tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst can be employed to convert an alkyl side chain into a carboxylic acid while preserving the ketone functionality, or to cleave a double bond to form a keto acid.[5][6]
-
Materials: 1-(4-tert-butylphenyl)ethan-1-one, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sodium bisulfite (NaHSO₃), hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
Dissolve 1-(4-tert-butylphenyl)ethan-1-one in a mixture of water and a suitable organic co-solvent (e.g., pyridine or t-butanol) containing NaOH.
-
Cool the solution in an ice bath and add a solution of KMnO₄ in water dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous solution with diethyl ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude keto acid.
-
Purify the product by recrystallization.
-
Quantitative Data
Quantitative data for tert-butylphenyl keto acids are not widely available in the literature. However, we can compile representative data for related compounds to provide a basis for understanding their potential properties and activities.
| Compound/Reaction | Parameter | Value | Reference |
| Friedel-Crafts Alkylation of t-butylbenzene | Yield | Not specified, forms p-di-tert-butylbenzene as major product | [7] |
| Synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | Yield | 74% | [8] |
| Anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives | % Inhibition of Paw Edema | 39.021% - 54.239% | [8] |
| Cytotoxicity of 2,4-Di-tert-butylphenol against HeLa cells | IC₅₀ | 10 µg/mL | [9] |
| Inhibition of TGF-β signaling by Lupeol (a triterpenoid) | Binding Energy (SMAD1) | -7.43 kcal/mol | [10] |
| Inhibition of TGF-β signaling by ψ-taraxasterol | Binding Energy (SMAD1) | -8.39 kcal/mol | [10] |
Biological Activities and Signaling Pathways
While the specific biological activities of tert-butylphenyl keto acids are a subject for future research, the known activities of related compounds suggest several promising avenues for investigation. The tert-butylphenyl moiety is a common feature in compounds with antioxidant and anti-inflammatory properties.
Potential Biological Activities
-
Anti-inflammatory Activity: Many compounds containing a substituted phenyl ring exhibit anti-inflammatory effects. For instance, a series of tert-butyl phenylcarbamate derivatives have shown promising anti-inflammatory activity.[8] It is plausible that tert-butylphenyl keto acids could also modulate inflammatory pathways.
-
Antioxidant Activity: Phenolic compounds, including those with tert-butyl groups, are well-known antioxidants.[11] The tert-butyl groups can enhance the stability of the phenoxy radical, thereby improving antioxidant capacity. While a keto acid is not a phenol, the electron-withdrawing nature of the keto and acid groups could influence the electronic properties of the aromatic ring and its interactions with biological targets.
-
Anticancer Activity: Various natural and synthetic compounds with tert-butylphenyl scaffolds have demonstrated cytotoxic effects against cancer cell lines.[9] The keto acid functionality can also contribute to biological activity, as seen in other classes of anticancer agents.
Potential Signaling Pathways
Based on studies of structurally related compounds, tert-butylphenyl keto acids may modulate several key signaling pathways:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Compounds like tributyltin have been shown to activate p38 and p44/42 MAPKs.[12] It is conceivable that tert-butylphenyl keto acids could interact with components of this pathway.
-
Nrf2 Pathway: The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Tert-butylhydroquinone (TBHQ) is a known activator of Nrf2, leading to the upregulation of antioxidant enzymes.[13] The potential for tert-butylphenyl keto acids to modulate this pathway warrants investigation.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is central to cell survival and proliferation. TBHQ has also been shown to activate this pro-survival pathway.[13]
-
TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation and differentiation. Natural compounds have been shown to modulate this pathway, and it represents a potential target for new therapeutics.[10]
Visualizations
Signaling Pathways
Caption: Proposed modulation of the TGF-β and BMP signaling pathways by tert-butylphenyl keto acids.
Caption: Proposed activation of the Nrf2 antioxidant pathway by tert-butylphenyl keto acids.
Experimental Workflow
Caption: General experimental workflow for the development of tert-butylphenyl keto acids.
Conclusion
The study of tert-butylphenyl keto acids represents a promising, albeit underexplored, area of medicinal chemistry. By leveraging well-established synthetic methodologies and drawing insights from the known biological activities of related compounds, researchers can efficiently synthesize and evaluate novel molecules in this class. The potential for these compounds to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival makes them attractive candidates for drug discovery programs targeting a range of diseases. This guide provides a foundational framework for initiating research in this area, from synthesis to biological characterization. Future work should focus on the systematic synthesis of a library of tert-butylphenyl keto acids and their comprehensive evaluation in relevant biological assays to elucidate their therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Metabolism and metabolic effects of ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 7. cerritos.edu [cerritos.edu]
- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Acylation of tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals. The acylation of tert-butylbenzene with an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, typically yields 4'-tert-butylacetophenone as the major product due to the steric hindrance of the tert-butyl group directing the substitution to the para position. This document provides a detailed experimental protocol for this reaction, including reagent data and a visual representation of the experimental workflow.
Data Presentation
A summary of the physical and chemical properties of the key reactant and product is provided below for easy reference and comparison.
Table 1: Physical and Spectroscopic Properties of tert-Butylbenzene (Reactant)
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Density | 0.867 g/mL at 25 °C[1][3] |
| Melting Point | -58 °C[1][4] |
| Boiling Point | 169 °C[1][3][4] |
| Refractive Index (n²⁰/D) | 1.492[1][3][4] |
| Solubility | Insoluble in water; miscible with organic solvents.[3][2] |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR Spectrum | Spectral data available.[5] |
Table 2: Physical and Spectroscopic Properties of 4'-tert-Butylacetophenone (Product)
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol [6][7] |
| Appearance | Clear colorless liquid or white to off-white solid.[6][8] |
| Density | 0.964 g/mL at 25 °C[6][7][9] |
| Melting Point | 17-18 °C[6][7][9] |
| Boiling Point | 107-108 °C at 5 mmHg[6][7][9] |
| Refractive Index (n²⁰/D) | 1.520[6][7][9] |
| Solubility | Insoluble in water; soluble in chloroform, ethyl acetate, and methanol.[6] |
| ¹H NMR | Spectral data available.[10] |
| ¹³C NMR | Spectral data available. |
| IR Spectrum | Spectral data available. |
Experimental Protocol
This protocol details the synthesis of 4'-tert-butylacetophenone via the Friedel-Crafts acylation of tert-butylbenzene.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (Note: CCl₄ is a known carcinogen and its use should be avoided if possible. Dichloromethane is a suitable alternative.)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane)
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for distillation (optional, for purification)
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture by fitting a drying tube to the top of the condenser.
-
In a fume hood, charge the flask with anhydrous aluminum chloride and the solvent (e.g., carbon tetrachloride or dichloromethane).
-
-
Formation of the Acylium Ion:
-
Prepare a solution of acetyl chloride in the chosen solvent in the addition funnel.
-
Cool the flask containing the aluminum chloride suspension in an ice bath to 0-5 °C.
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of about 1 hour, maintaining the temperature below 10 °C. The reaction is exothermic.
-
-
Acylation Reaction:
-
After the addition of acetyl chloride is complete, add tert-butylbenzene dropwise to the reaction mixture over a period of approximately 3 hours, ensuring the temperature is maintained below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water until the washings are neutral.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product, 4'-tert-butylacetophenone, can be purified further by vacuum distillation if necessary.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Friedel-Crafts acylation of tert-butylbenzene.
Caption: Experimental workflow for the synthesis of 4'-tert-butylacetophenone.
References
- 1. tert-Butylbenzene 99 98-06-6 [sigmaaldrich.com]
- 2. tert-Butylbenzene - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzene, tert-butyl- [webbook.nist.gov]
- 6. 4'-tert-Butylacetophenone CAS#: 943-27-1 [m.chemicalbook.com]
- 7. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 943-27-1 CAS MSDS (4'-tert-Butylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 4'-tert-Butylacetophenone(943-27-1) 1H NMR spectrum [chemicalbook.com]
Application Note: HPLC-UV Analysis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. The method utilizes a reversed-phase C18 column with isocratic elution, providing a straightforward and reproducible approach for the determination of this compound in research and quality control settings. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this keto acid derivative.
Introduction
This compound is a keto acid of interest in pharmaceutical and chemical research. Accurate and precise quantification is essential for process monitoring, stability testing, and quality assurance. Due to the presence of a chromophore in its structure, direct UV detection is feasible. This document provides a detailed protocol for its analysis by HPLC-UV.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the HPLC-UV conditions is presented in Table 1. These conditions were established based on the analysis of structurally similar compounds and general principles for the separation of keto acids.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
1. Mobile Phase Preparation
-
Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.
-
Combine the solvents in a suitable container.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase before use.
2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the mobile phase in a 100 mL volumetric flask and make up to volume. This will be the stock solution.
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to a known concentration estimated to be within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared calibration standards, followed by the sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Results and Discussion
The developed HPLC-UV method provides a reliable means for the analysis of this compound. The hypothetical performance characteristics of the method are summarized in Table 2. The retention time is estimated based on the analysis of similar compounds.
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Retention Time | ~ 4.5 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The described HPLC-UV method serves as a robust starting point for the routine analysis of this compound. The protocol is straightforward and employs common instrumentation and reagents, making it accessible for most analytical laboratories. Method validation should be performed in accordance with the specific requirements of the application.
Application Note: GC-MS Analysis of Aromatic Keto Acids via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic keto acids are a class of organic compounds characterized by the presence of an aromatic ring, a ketone group, and a carboxylic acid functionality. These molecules are of significant interest in various fields, including biomedical research and drug development, as they are often intermediates or end-products in metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the inherent properties of aromatic keto acids, such as their low volatility and thermal instability due to their polar carboxylic acid and ketone groups, make their direct analysis by GC-MS challenging.[1]
To overcome these limitations, a chemical modification process known as derivatization is employed. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic resolution, peak shape, and detection sensitivity.[1] The most common and effective derivatization strategy for keto acids involves a two-step process: oximation of the keto group followed by silylation of the carboxylic acid group.[1][2] This application note provides a detailed protocol for the derivatization of aromatic keto acids for subsequent GC-MS analysis.
Derivatization Strategy: Oximation and Silylation
A two-step derivatization procedure is highly recommended for the comprehensive analysis of aromatic keto acids.
-
Oximation: The initial step involves the protection of the ketone group through a reaction with an oximating reagent, typically methoxyamine hydrochloride (MeOx).[1][3] This reaction converts the keto group into a methoxime derivative. This is a critical step to prevent tautomerization (the interconversion between keto and enol forms), which can lead to the formation of multiple derivative peaks for a single analyte, complicating the analysis.[1][2] Oximation also stabilizes α-keto acids, preventing potential decarboxylation at the high temperatures of the GC injector.[3]
-
Silylation: Following oximation, the carboxylic acid group and any other active hydrogens (e.g., hydroxyl groups on the aromatic ring) are derivatized through silylation. Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte.[4][5] A variety of silylating reagents are available, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most widely used due to the high volatility of its byproducts.[3] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the derivatization of sterically hindered groups.[4]
Experimental Protocol: Two-Step Oximation and Silylation
This protocol is a general guideline and may require optimization based on the specific aromatic keto acids being analyzed and the sample matrix.
Materials:
-
Sample containing aromatic keto acids (e.g., lyophilized extract)
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., a deuterated analog of the target analyte or a structurally similar compound not present in the sample)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Transfer a known amount of the sample or extract into a 2 mL reaction vial.
-
If the sample is in a liquid form, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as silylating reagents are sensitive to water.[4]
-
-
Internal Standard Addition:
-
Add a known amount of the internal standard solution to the dried sample.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Step 1: Oximation
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Tightly cap the vial and vortex for 1 minute to ensure complete dissolution and mixing.
-
Incubate the mixture in a heating block or oven at 37°C for 90 minutes.[1]
-
-
Step 2: Silylation
-
After the oximation step, allow the vial to cool to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Tightly cap the vial and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.[1]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Quantitative Data Summary
For accurate quantification, a calibration curve should be prepared using standards of the target aromatic keto acids and the chosen internal standard. The table below illustrates a representative structure for presenting quantitative results.
| Analyte | Retention Time (min) | Calibration Range (µg/mL) | R² | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Phenylpyruvic acid | 12.5 | 0.1 - 50 | 0.998 | 0.05 | 0.1 |
| 4-Hydroxyphenylpyruvic acid | 14.2 | 0.1 - 50 | 0.999 | 0.04 | 0.1 |
| Indole-3-pyruvic acid | 16.8 | 0.2 - 100 | 0.997 | 0.1 | 0.2 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific instrumentation, GC column, and analytical conditions used.
Visualizations
Caption: Experimental workflow for the derivatization of aromatic keto acids.
Caption: Reaction scheme for the oximation and silylation of an aromatic keto acid.
Alternative Derivatization Methods
While the two-step oximation and silylation is the most common approach, other methods exist:
-
Alkylation: This method converts acidic hydrogens in carboxylic acids and phenols into esters and ethers, respectively.[6] Methyl chloroformate (MCF) has been used for the simultaneous analysis of amino and non-amino organic acids.[7] Alkylation offers the advantage of rapid, room temperature reactions without the strict need for anhydrous conditions.[7]
-
Quinoxalinol Formation: Derivatization with o-phenylenediamine (OPD) can be used to form stable quinoxalinol derivatives from keto acids.[8] This method has been successfully applied, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS).[8]
The choice of derivatization method will depend on the specific analytes of interest, the complexity of the sample matrix, and the analytical instrumentation available. For broad-spectrum metabolic profiling of aromatic keto acids using GC-MS, the oximation-silylation protocol remains the gold standard due to its robustness and the extensive availability of mass spectral libraries for silylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-tert-butylphenyl)-4-oxobutanoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-tert-butylphenyl)-4-oxobutanoic acid is a versatile synthetic intermediate characterized by a keto-carboxylic acid functional group arrangement. This unique structure makes it a valuable building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the bulky tert-butyl group can enhance lipophilicity, potentially improving the pharmacokinetic profile of derivative compounds. These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent use in the preparation of pharmaceutically relevant pyridazinone derivatives.
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
tert-Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (solvent)
-
5% aqueous sodium hydroxide solution
-
Dilute hydrochloric acid
-
Water
Procedure:
-
To a solution of tert-butylbenzene and succinic anhydride dissolved in chlorobenzene, add anhydrous aluminum chloride in portions with stirring.
-
The reaction mixture is heated with stirring, for example, up to 80°C over 2 hours, and the reaction is then continued at a higher temperature, such as 110°C, for 4 hours.
-
After cooling the reaction solution to 20°C, the product is decomposed by the addition of water.
-
Chlorobenzene is removed by steam distillation.
-
The residue is heated and dissolved in a 5% aqueous solution of sodium hydroxide.
-
The alkaline solution is filtered while hot.
-
The filtrate is cooled, and the precipitated sodium salt of this compound is collected by filtration.
-
The sodium salt is then acidified with dilute hydrochloric acid to yield the final product, which can be further purified by recrystallization.
Application in the Synthesis of Pyridazinone Derivatives
This compound is a key precursor for the synthesis of pyridazinone derivatives, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The synthesis involves a condensation reaction with hydrazine hydrate.
Experimental Workflow: Synthesis of Pyridazinones
Caption: General workflow for the synthesis of pyridazinone derivatives.
Experimental Protocol: Synthesis of 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (aldehyde-free)
Procedure:
-
Add the requisite amount of hydrazine hydrate to a stirred and refluxing solution of this compound in aldehyde-free ethanol.
-
Reflux the reaction mixture for 8 hours with continuous stirring.
-
Concentrate the reaction mixture to half its volume and leave it overnight in a refrigerator for crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
Biological Activity of Pyridazinone Derivatives
Pyridazinone derivatives synthesized from 4-aryl-4-oxobutanoic acids have demonstrated significant biological activities. The following tables summarize the antimicrobial and anti-inflammatory data for some analogous compounds.
Antimicrobial Activity Data
| Compound | Test Organism | Activity | MIC (µg/mL) | Reference |
| 6-phenyl-pyridazin-3-one derivative IIIa | S. pyogen (Gram +ve) | Excellent | Not specified | [1] |
| 6-phenyl-pyridazin-3-one derivative IIIa | E. coli (Gram -ve) | Excellent | Not specified | [1] |
| 6-phenyl-pyridazin-3-one derivative IIId | Aspergillus niger | Very Good | Not specified | [1] |
| Pyridazinone derivative 7 | E. coli | Significant | 7.8 µM | [3] |
| Pyridazinone derivative 7 | S. aureus (MRSA) | Significant | 7.8 µM | [3] |
| Pyridazinone derivative 13 | A. baumannii | Potent | 3.74 µM | [3] |
| Pyridazinone derivative 13 | P. aeruginosa | Potent | 7.48 µM | [3] |
Anti-inflammatory Activity Data
| Compound | Assay | % Inhibition of Edema (at 5h) | Ulcerogenic Activity | Reference |
| 2b | Carrageenan-induced rat paw edema | Comparable to Celecoxib | Not produced | [4] |
| 2d | Carrageenan-induced rat paw edema | > 80% | Not produced | [4] |
| 2g | Carrageenan-induced rat paw edema | > 80% | Not produced | [4] |
Signaling Pathways and Biological Targets
The biological activities of pyridazinone derivatives are attributed to their interaction with various cellular targets. For instance, some pyridazinones exhibit anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP).[2][5] Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the production of pro-inflammatory cytokines.
Logical Relationship of PDE4 Inhibition
Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of pharmaceutically active compounds, particularly pyridazinone derivatives. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this chemical scaffold an attractive area for further research and development in the pharmaceutical industry. The data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in drug discovery programs.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Vitro Assays for 4-Oxobutanoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing in vitro assays to characterize the biological activity of 4-oxobutanoic acid derivatives. These compounds, also known as succinic semialdehyde derivatives, are of significant interest due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its metabolite, γ-hydroxybutyric acid (GHB). This guide focuses on assays for key biological targets, including Succinic Semialdehyde Dehydrogenase (SSADH), GABAB receptors, and GHB receptors, as well as cellular assays to determine cytotoxicity.
Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition Assay
Application Note: SSADH is a critical enzyme in the GABA shunt pathway, responsible for the oxidation of succinic semialdehyde to succinate.[1][2] Inhibition of SSADH leads to an accumulation of succinic semialdehyde and subsequently GHB, a condition observed in the rare genetic disorder SSADH deficiency.[3][4][5][6][7] This assay is designed to identify and characterize compounds that inhibit SSADH activity, which could have therapeutic potential. The assay is based on the spectrophotometric measurement of NADPH production, a co-factor in the enzymatic reaction.[1]
Experimental Protocol: Spectrophotometric SSADH Inhibition Assay[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-oxobutanoic acid derivatives against SSADH.
Principle: The enzymatic activity of SSADH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH during the conversion of succinic semialdehyde to succinate.
Materials:
-
96-well UV-transparent microplates
-
Microplate reader capable of absorbance measurement at 340 nm
-
Recombinant or purified SSADH enzyme
-
Succinic semialdehyde (SSA)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Potassium pyrophosphate buffer (100 mM, pH 8.6)
-
2-Mercaptoethanol
-
Test compounds (4-oxobutanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
Assay Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing potassium pyrophosphate buffer, 2-mercaptoethanol, and NADP⁺.
-
Dispense Reagent Mix: Add the appropriate volume of the reagent mix to each well of the 96-well plate.
-
Add Test Compounds: Add serial dilutions of the 4-oxobutanoic acid derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Add Substrate: Add the succinic semialdehyde solution to all wells except for the blank (no substrate) wells.
-
Pre-incubation: Incubate the plate at 25°C for 5-10 minutes to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add the SSADH enzyme solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Quantitative Data:
| Compound | Target | IC50 (µM) | Source |
| Acrolein | Rat Brain SSADH | 15 | [8] |
| 4-hydroxy-trans-2-nonenal (HNE) | Rat Brain SSADH | 110 | [8] |
GABAB Receptor Binding Assay
Application Note: 4-Oxobutanoic acid and its derivatives are structurally related to GABA and may interact with GABA receptors. The GABAB receptor, a G-protein coupled receptor, is a key target for modulating inhibitory neurotransmission in the central nervous system.[9][10] This radioligand binding assay is designed to determine the affinity of test compounds for the GABAB receptor.
Experimental Protocol: [3H]-Baclofen Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of 4-oxobutanoic acid derivatives for the GABAB receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Baclofen) for binding to the GABAB receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Rat brain cortex membrane preparation (or cell lines expressing GABAB receptors)
-
[³H]-Baclofen (radioligand)
-
Unlabeled Baclofen (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Assay Procedure:
-
Prepare Membrane Suspension: Resuspend the brain membrane preparation in ice-cold Tris-HCl buffer.
-
Assay Setup: In microcentrifuge tubes, combine the membrane suspension, [³H]-Baclofen at a concentration near its Kd, and varying concentrations of the test 4-oxobutanoic acid derivative.
-
Total Binding: Wells containing only membrane suspension and [³H]-Baclofen.
-
Non-specific Binding: Wells containing membrane suspension, [³H]-Baclofen, and a high concentration of unlabeled Baclofen.
-
Test Compound: Wells containing membrane suspension, [³H]-Baclofen, and a serial dilution of the test compound.
-
-
Incubation: Incubate the tubes at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GHB Receptor Binding Assay
Application Note: Given that elevated levels of 4-oxobutanoic acid can lead to an increase in GHB, it is pertinent to investigate the interaction of its derivatives with the GHB receptor. The GHB receptor is a high-affinity binding site in the brain, and its endogenous ligand is GHB.[11] The radioligand [³H]NCS-382 is a specific antagonist for the GHB receptor and is used to characterize the binding of novel compounds.[11][12][13][14]
Experimental Protocol: [3H]-NCS-382 Competitive Binding Assay[12][13]
Objective: To determine the affinity (Ki) of 4-oxobutanoic acid derivatives for the GHB receptor.
Principle: This assay is similar to the GABAB receptor binding assay, where the ability of a test compound to displace the specific radioligand [³H]NCS-382 from GHB receptors in a brain homogenate is measured.
Materials:
-
Rat cortical membrane homogenates
-
[³H]NCS-382 (radioligand)
-
Unlabeled GHB or NCS-382 (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Assay Procedure:
-
Prepare Membrane Homogenate: Prepare a whole-cell homogenate from rat cortical tissue.
-
Assay Setup: In microcentrifuge tubes, combine the membrane homogenate, [³H]NCS-382, and varying concentrations of the test compound.
-
Total Binding: Contains membrane homogenate and [³H]NCS-382.
-
Non-specific Binding: Contains membrane homogenate, [³H]NCS-382, and a high concentration of unlabeled GHB.
-
Test Compound: Contains membrane homogenate, [³H]NCS-382, and serial dilutions of the test compound.
-
-
Incubation: Incubate the tubes at 4°C for 1 hour.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity of the filters in a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 and Ki values as described for the GABAB receptor binding assay.
Quantitative Data:
The following table provides affinity values for NCS-382 and its derivatives for the GHB receptor, which can serve as a reference.
| Compound | Target | Ki (µM) | Source |
| NCS-382 | Native CaMKIIα (GHB receptor) | 0.34 | [12] |
| GHB | Native CaMKIIα (GHB receptor) | 4.3 | [12] |
Cell Viability and Cytotoxicity Assays
Application Note: It is crucial to assess the cytotoxic potential of 4-oxobutanoic acid derivatives in parallel with their activity at specific molecular targets. Cell viability assays are used to determine the concentration at which a compound exhibits toxic effects on cells. Common assays like the MTT, MTS, and WST-1 assays are based on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of 4-oxobutanoic acid derivatives.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of absorbance measurement at ~570 nm
Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 4-oxobutanoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the CC50 value from the dose-response curve.
-
Signaling Pathways and Workflows
GABA Shunt Pathway
The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle to produce and conserve GABA.[15][16][17] 4-Oxobutanoic acid is a key intermediate in this pathway.
Caption: The GABA shunt pathway, illustrating the role of 4-oxobutanoic acid.
PI3K/Akt/mTOR Signaling Pathway
Some derivatives of 4-oxobutanoic acid may exert their effects by modulating the PI3K/Akt/mTOR pathway, a key regulator of cell growth and proliferation.[18][19][20][21][22]
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by 4-oxobutanoic acid derivatives.
Drug Discovery Workflow for Enzyme Inhibitors
The development of novel enzyme inhibitors from 4-oxobutanoic acid derivatives follows a structured workflow.[23][24][25]
Caption: A typical drug discovery workflow for developing enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinic Semialdehyde Dehydrogenase: Biochemical–Molecular–Clinical Disease Mechanisms, Redox Regulation, and Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Succinic Semialdehyde Dehydrogenase Deficiency: An Update [mdpi.com]
- 5. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Succinic semialdehyde dehydrogenase deficiency: Lessons from mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Stereoselectivity of NCS-382 binding to gamma-hydroxybutyrate receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABA shunt | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Closing the loop on the GABA shunt in plants: are GABA metabolism and signaling entwined? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Quantification of Keto Acids in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the robust quantification of keto acids in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Keto acids are crucial intermediates in the metabolism of amino acids, carbohydrates, and fatty acids.[1] Their accurate measurement is vital for understanding metabolic disorders, such as maple syrup urine disease (MSUD) and phenylketonuria, and for the development of novel therapeutics.[1][2]
The inherent instability of many keto acids, particularly their susceptibility to decarboxylation and keto-enol tautomerization, presents significant analytical challenges.[3] The methods detailed herein address these challenges through optimized sample preparation, chemical derivatization, and sensitive LC-MS/MS detection.
I. Overview of Analytical Strategies
The successful quantification of keto acids by LC-MS/MS hinges on a multi-step workflow that ensures the stability of the analytes and the removal of interfering matrix components. The general workflow involves sample preparation, derivatization (often essential), chromatographic separation, and detection by mass spectrometry.
Caption: General experimental workflow for the LC-MS/MS analysis of keto acids.
II. Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of different keto acids in biological matrices.
Table 1: Branched-Chain Keto Acids (BCKAs)
| Analyte | Matrix | Derivatization | LOQ | Linearity Range | Recovery (%) | Reference |
| α-Ketoisovalerate (KIV) | Serum | None | 0.23 µmol/L | Not Specified | 78.4-114.3 | [4][5] |
| α-Keto-β-methylvalerate (KMV) | Serum | None | 0.06 µmol/L | Not Specified | 78.4-114.3 | [4][5] |
| α-Ketoisocaproate (KIC) | Serum | None | 0.12 µmol/L | Not Specified | 78.4-114.3 | [4][5] |
| KIV, KIC, KMV | Tissue | OPD | 15 nM | 7.8-32,000 nM | Not Specified | [6] |
| KIV, KIC, KMV | Dried Blood Spot | None | Not Specified | 1-250 µM | Not Specified | [7] |
Table 2: Other Keto Acids
| Analyte | Matrix | Derivatization | LOD | Linearity Range | Recovery (%) | Reference |
| Pyruvic Acid | Rat Plasma | O-PFBO | 0.01-0.25 µM | Up to 300 µM | 96-109 | [1][8] |
| α-Ketoglutaric Acid | Rat Plasma | O-PFBO | 0.01-0.25 µM | Up to 300 µM | 96-109 | [1][8] |
| Acetoacetic Acid | Rat Plasma | O-PFBO | 0.01-0.25 µM | Up to 300 µM | 96-109 | [1][8] |
| Phenylpyruvic Acid | Rat Plasma | O-PFBO | 0.01-0.25 µM | Up to 300 µM | 96-109 | [1][8] |
| Oxaloacetic Acid | Rat Plasma | O-PFBO | 0.01-0.25 µM | Up to 300 µM | 96-109 | [1][8] |
| 3-Keto Fatty Acids | Plasma | 3-NPH + EDC | Not Specified | Not Specified | Not Specified | [3] |
III. Experimental Protocols
Protocol 1: Direct Analysis of Branched-Chain Keto Acids in Plasma/Serum (Without Derivatization)
This protocol is adapted for the simultaneous quantification of α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV) and is suitable when derivatization is not required.[2][4]
A. Materials
-
Biological matrix (Plasma, Serum)
-
Acetonitrile or Methanol (ice-cold)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled KIV)[2]
-
Microcentrifuge tubes
-
Autosampler vials
B. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 400 µL of ice-cold acetonitrile or methanol containing the internal standard.[2]
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
C. Liquid Chromatography Conditions
-
Column: Agilent Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[4]
-
Mobile Phase A: 10 mmol/L ammonium acetate in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient:
-
0-3 min: 5-30% B
-
3-3.5 min: 30-90% B
-
3.5-6.5 min: 90% B
-
6.5-7 min: 90-5% B
-
7-10 min: 5% B (re-equilibration)[4]
-
D. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized keto acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 350°C.[4]
-
Nebulizer Pressure: 60 psig.[4]
-
Capillary Voltage: 3500 V.[4]
-
Fragmentor Voltage: 100 V.[4]
-
Collision Energy: Optimize for each analyte, around 20 V has been reported as effective for BCKAs.[4]
Protocol 2: Analysis of Keto Acids with O-(2,3,4,5,6-Pentafluorobenzyl)oxime (O-PFBO) Derivatization
This protocol is a comprehensive method for a wide range of keto acids, including α- and β-keto acids, and is particularly useful for improving stability and sensitivity.[1][8]
A. Materials
-
Biological matrix (e.g., Rat Plasma)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
Pyridine
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Internal Standard solution
B. Sample Preparation and Derivatization
-
To 50 µL of plasma, add 10 µL of internal standard solution and 150 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 5 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 20 mM PFBHA in 10% aqueous pyridine.[9]
-
Vortex briefly and incubate. Reaction conditions should be optimized; for example, 30 minutes at 0°C may be suitable for unstable keto acids like oxaloacetic acid.[1][9]
-
Stop the reaction by adding 350 µL of 0.1% formic acid in water.[9]
-
The sample is now ready for LC-MS/MS analysis.
Caption: O-PFBO derivatization of a keto acid.
C. Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions
-
LC Column: A C18 column is typically used.[1]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate.
-
MS Detection: ESI in MRM mode. The specific precursor and product ions will depend on the O-PFBO derivative of each keto acid.
IV. Signaling Pathways and Metabolic Context
Keto acids are central to several key metabolic pathways. For instance, the branched-chain keto acids are direct metabolites of the branched-chain amino acids (BCAAs) and are involved in energy homeostasis.
Caption: Catabolism of branched-chain amino acids to their corresponding keto acids.
V. Troubleshooting
A. Poor Peak Shape and Resolution
-
Issue: Keto acids, particularly isomers like KIC and KMV, can be difficult to separate chromatographically.[2]
-
Solution: Optimize the LC method. The use of a high-resolution column, such as a 1.8 µm C18 column, can improve separation.[4] Adjusting the mobile phase gradient and temperature can also enhance resolution.
B. Signal Instability and Loss
-
Issue: Keto acids can be unstable in the ion source of the mass spectrometer, leading to in-source decarboxylation.[9]
-
Solution: Optimize the ion source temperature to the lowest setting that maintains adequate sensitivity. Derivatization is a highly effective strategy to stabilize the keto group and prevent signal loss.[3][9]
C. Incomplete Derivatization
-
Issue: Incomplete derivatization reactions lead to poor reproducibility and inaccurate quantification.[9]
-
Solution: Optimize reaction conditions, including time, temperature, and reagent concentration. For some unstable keto acids, lower temperatures (e.g., 0°C) may be necessary to prevent degradation during the derivatization process.[1][9]
These application notes and protocols provide a comprehensive guide for the quantification of keto acids in biological matrices. The choice of method will depend on the specific keto acids of interest, the biological matrix, and the available instrumentation. Method validation is crucial to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization and Purification of Aryl Keto Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl keto acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their purity is paramount for the success of subsequent synthetic steps and for ensuring the safety and efficacy of the final drug substance. Recrystallization is a powerful and cost-effective technique for the purification of these crystalline solids. This document provides a detailed protocol for the recrystallization of aryl keto acids, including solvent selection, experimental procedures, and data presentation for assessing purity.
Introduction
Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] For aryl keto acids, which are generally crystalline solids, this method can yield high-purity material by selectively crystallizing the target compound from a saturated solution while impurities remain dissolved.[3] The effectiveness of recrystallization is highly dependent on the selection of an appropriate solvent system. An ideal solvent will dissolve the aryl keto acid sparingly at room temperature but will have high solubility at an elevated temperature.[4]
Solvent Selection for Aryl Keto Acids
The choice of solvent is the most critical step in developing a successful recrystallization protocol. Due to the presence of both a carboxylic acid and an aromatic keto group, aryl keto acids have moderate polarity.
General Solvent Recommendations:
-
Single Solvent Systems:
-
Water: Can be an excellent choice for polar aryl keto acids, especially when heated.[3] Procedures using water for recrystallization often result in a very pure product.[3]
-
Alcohols (Ethanol, Methanol): Good general-purpose solvents for compounds with carboxylic acid functionalities.[3]
-
Toluene: Effective for recrystallizing aromatic compounds.[3]
-
Hexanes/Petroleum Ether: Suitable for less polar aryl keto acids.[3]
-
-
Mixed Solvent Systems: Often, a mixture of two miscible solvents provides the optimal solubility profile. One solvent typically dissolves the aryl keto acid well (the "good" solvent), while the other dissolves it poorly (the "bad" solvent).
-
Ethanol/Water: A common and effective mixture for many organic acids.
-
Benzene/Ethyl Alcohol: A combination used for the purification of related aromatic acids.[5]
-
Methylene Chloride/n-Hexane: Can be used for compounds that are soluble in chlorinated solvents but less soluble in alkanes.
-
Solvent Selection Procedure:
-
Place a small amount of the crude aryl keto acid (10-20 mg) into a test tube.
-
Add a few drops of the candidate solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. A good solvent will dissolve the compound upon heating.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. In this case, a less polar solvent should be considered, or it can be used as the "good" solvent in a mixed-solvent system.
-
Once a suitable solvent or solvent pair is identified, proceed with the full recrystallization.
Experimental Protocol: Recrystallization of an Aryl Keto Acid
This protocol outlines the general steps for the purification of an aryl keto acid.
Materials and Equipment:
-
Crude aryl keto acid
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude aryl keto acid in an Erlenmeyer flask of appropriate size.[4]
-
Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[6] It is crucial to add the solvent in small portions while heating and stirring to avoid adding an excess, which would reduce the final yield.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after dissolution, perform a hot gravity filtration.[7] This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.[4]
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.[6] Slow cooling is essential for the formation of large, pure crystals.
-
If crystallization does not occur upon cooling, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[6]
-
-
Cooling:
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.[6]
-
-
Isolation of Crystals:
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.
-
For complete drying, transfer the crystals to a watch glass or drying dish and place them in a drying oven at a temperature well below the compound's melting point, or in a desiccator under vacuum.
-
Data Presentation
Proper documentation and analysis of quantitative data are crucial for evaluating the success of the purification.
Table 1: Recrystallization of Phenylglyoxylic Acid
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish Powder | White Crystalline Solid |
| Mass (g) | 5.00 | 4.25 |
| Melting Point (°C) | 63-65 | 66-67 |
| Purity (by HPLC, %) | 95.2 | 99.8 |
| Yield (%) | - | 85 |
Table 2: Solvent Ratios and Recovery for a Generic Aryl Keto Acid
| Solvent System | Ratio (v/v) | Initial Mass (g) | Recovered Mass (g) | Recovery (%) |
| Ethanol/Water | 3:1 | 10.0 | 8.8 | 88 |
| Toluene | - | 10.0 | 7.5 | 75 |
| Acetone/Hexane | 1:2 | 10.0 | 8.2 | 82 |
Workflow and Pathway Diagrams
Workflow for Recrystallization of Aryl Keto Acids:
Caption: Workflow for the purification of aryl keto acids by recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point of the mixture below the boiling point of the solvent. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the flask or adding a seed crystal.[6]
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
References
Application Notes and Protocols: 4-(4-tert-Butylphenyl)-4-oxobutanoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-tert-butylphenyl)-4-oxobutanoic acid as a key intermediate in the synthesis of pyridazinone-based agrochemicals. While direct synthesis of a specifically named commercial agrochemical from this starting material is not extensively documented in public literature, the protocols provided are based on well-established chemical reactions for creating compounds with high potential for agrochemical activity.
Introduction
This compound is a versatile building block for the synthesis of heterocyclic compounds. Its keto-acid functionality makes it an ideal precursor for the formation of pyridazinone rings, a core scaffold in a variety of biologically active molecules, including those with herbicidal, insecticidal, and fungicidal properties. The presence of the 4-tert-butylphenyl group can enhance the lipophilicity of the final molecule, a desirable trait for agrochemicals as it can improve membrane permeability and interaction with biological targets.
The primary application explored in these notes is the synthesis of 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one, a compound with potential as a lead structure in the development of novel agrochemicals.
Application: Synthesis of a Pyridazinone Core for Agrochemical Screening
The reaction of this compound with hydrazine hydrate is a straightforward and efficient method to produce the corresponding 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative can then be used as a platform for further chemical modifications to generate a library of compounds for agrochemical screening.
General Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of a pyridazinone derivative.
Experimental Protocols
Protocol 1: Synthesis of 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the cyclocondensation reaction between this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Glacial acetic acid (optional, as catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 0.1 mol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask and stir the mixture to dissolve the starting material. Gentle warming may be required.
-
Reagent Addition: Slowly add hydrazine hydrate (e.g., 0.12 mol, 1.2 equivalents) to the stirred solution. A catalytic amount of glacial acetic acid (e.g., 0.5 mL) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold water to induce precipitation.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Potential Agrochemical Applications and Modes of Action
Pyridazinone derivatives are known to exhibit a range of agrochemical activities.[1] The synthesized 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one can be considered a lead compound for the development of herbicides, fungicides, and insecticides.
Herbicidal Activity:
Many pyridazinone herbicides act by inhibiting photosynthesis at the photosystem II (PSII) level.[2][3] They can also interfere with carotenoid biosynthesis, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues.[2][4]
Figure 2: Potential modes of action for pyridazinone-based herbicides.
Fungicidal and Insecticidal Activity:
While less common than herbicidal activity, some pyridazinone derivatives have shown promise as fungicides and insecticides.[5][6] The exact mode of action for these activities can vary depending on the specific substitutions on the pyridazinone ring.
Workflow for Agrochemical Discovery
The following diagram illustrates a typical workflow for the development of new agrochemicals starting from this compound.
Figure 3: Workflow for agrochemical discovery using a pyridazinone scaffold.
Conclusion
This compound serves as a valuable starting material for the synthesis of pyridazinone derivatives with significant potential in the agrochemical sector. The provided protocol for the synthesis of 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one offers a reliable method for accessing this key intermediate. Further derivatization and biological screening of this scaffold could lead to the discovery of novel and effective agrochemicals.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 3. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 5. oipub.com [oipub.com]
- 6. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-(4-tert-butylphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel derivatives of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. This foundational molecule serves as a versatile scaffold for the development of a variety of heterocyclic and amide-based compounds with potential therapeutic relevance. The protocols outlined below are based on established synthetic methodologies for analogous 4-oxo-4-arylbutanoic acids and are intended to serve as a template for the exploration of new chemical entities.
Synthesis of the Parent Compound: this compound
The synthesis of the parent compound is typically achieved through a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[1][2][3] This reaction is a fundamental method for the preparation of β-aroylpropionic acids.[1]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
tert-butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Add a solution of succinic anhydride (1.0 eq) in DCM to the cooled suspension dropwise with continuous stirring.
-
After the addition is complete, add tert-butylbenzene (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with a 5% sodium bicarbonate solution to extract the acidic product.
-
Acidify the bicarbonate layer with concentrated HCl to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of the parent acid.
Synthesis of Novel Derivatives
The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an ideal starting material for the synthesis of various derivatives. Here, we present protocols for the synthesis of pyridazinones, amides, and hydrazones.
Pyridazinone Derivatives
Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects.[4][5][6] The synthesis typically involves the cyclization of the 4-oxobutanoic acid with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol or acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to yield the pyridazinone derivative.
Diagram of Synthetic Pathway:
Caption: Synthesis of a pyridazinone derivative.
Amide Derivatives
Amide derivatives of carboxylic acids are a common strategy in drug discovery to modify physicochemical properties and biological activity.[2] Anticancer properties have been reported for some amide derivatives of related compounds.[7][8][9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous DCM or THF
-
Triethylamine (Et₃N) or pyridine
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram of Amidation Workflow:
Caption: General workflow for the synthesis of amide derivatives.
Hydrazone Derivatives
Hydrazone derivatives are another class of compounds with diverse biological activities, including antimicrobial and anticancer properties.[10][11][12][13] They are synthesized by the condensation of the keto group of the parent acid with a hydrazine derivative.
Materials:
-
This compound
-
A substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
Diagram of Hydrazone Synthesis:
Caption: Synthesis of hydrazone derivatives.
Data Presentation
The following tables present hypothetical quantitative data for a series of synthesized derivatives to illustrate how experimental results can be structured for easy comparison.
Table 1: Synthesis Yields of Novel Derivatives
| Derivative Class | Substituent (R) | Compound ID | Yield (%) |
| Pyridazinone | - | PD-1 | 85 |
| Amide | Phenyl | AM-1 | 78 |
| Amide | 4-Chlorophenyl | AM-2 | 82 |
| Amide | Morpholinyl | AM-3 | 75 |
| Hydrazone | Phenyl | HZ-1 | 92 |
| Hydrazone | 2,4-Dinitrophenyl | HZ-2 | 95 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| AM-1 | 15.2 | 25.8 | 30.1 |
| AM-2 | 5.8 | 12.3 | 18.5 |
| AM-3 | > 50 | > 50 | > 50 |
| HZ-1 | 22.4 | 38.1 | 45.6 |
| HZ-2 | 8.1 | 15.7 | 21.9 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Table 3: In Vitro Anti-inflammatory Activity (COX-2 Inhibition)
| Compound ID | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| PD-1 | 1.5 | 150 |
| Celecoxib | 0.04 | >100 |
Potential Signaling Pathways and Mechanisms of Action
Derivatives of 4-oxobutanoic acid may exert their biological effects through various signaling pathways. For instance, anticancer activity could be mediated by the inhibition of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.[2] Anti-inflammatory effects of pyridazinone derivatives are often associated with the inhibition of cyclooxygenase-2 (COX-2).[5]
Diagram of the PI3K/Akt/mTOR Signaling Pathway:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Diagram of COX-2 Mediated Inflammation:
Caption: Inhibition of COX-2 by pyridazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of a novel hydrazone derivative and biophysical studies of its interactions with bovine serum albumin by spectroscopic, electrochemical, and molecular docking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-tert-butylphenyl)-4-oxobutanoic acid is a ketoacid derivative with potential applications in medicinal chemistry and materials science. Its synthesis is a common example of the Friedel-Crafts acylation reaction, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds involving an aromatic ring. This document provides detailed application notes and protocols for the laboratory scale-up synthesis of this compound, focusing on a robust and reproducible methodology. The protocols provided herein are intended for use by trained professionals in a suitably equipped laboratory setting.
Synthesis Overview
The synthesis of this compound is achieved through the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the reaction of succinic anhydride and aluminum chloride, attacks the electron-rich tert-butylbenzene ring. A subsequent aqueous workup liberates the final product.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Scale-Up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Equivalents |
| tert-Butylbenzene | 134.22 | 100 | 0.745 | 1.0 |
| Succinic Anhydride | 100.07 | 74.5 | 0.745 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 248.3 | 1.86 | 2.5 |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Water (H₂O) | 18.02 | As needed | - | - |
| 50% Aqueous Ethanol | - | As needed | - | - |
Table 2: Typical Yield and Physical Properties
| Parameter | Value |
| Theoretical Yield | 174.5 g |
| Typical Actual Yield | 130-148 g (75-85%) |
| Purity (after recrystallization) | >98% (by HPLC) |
| Melting Point | 122-125 °C |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
Reaction Setup and Synthesis
Materials:
-
tert-Butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (powdered)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Water
-
50% aqueous ethanol solution
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution)
-
Heating mantle
-
Large beaker (4 L)
-
Büchner funnel and filter flask
Procedure:
-
Reaction Vessel Preparation: Set up a 2 L three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, in a fume hood. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (248.3 g, 1.86 mol) and anhydrous dichloromethane (500 mL). Begin stirring to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition of Reactants: In a separate beaker, dissolve succinic anhydride (74.5 g, 0.745 mol) in tert-butylbenzene (100 g, 0.745 mol). Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the tert-butylbenzene/succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 0-10 °C during the addition. An exothermic reaction will occur with the evolution of HCl gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for an additional 3-4 hours, or until the reaction is deemed complete by TLC analysis (monitoring the disappearance of tert-butylbenzene).
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture into a 4 L beaker containing a vigorously stirred mixture of crushed ice (approx. 1 kg) and concentrated hydrochloric acid (200 mL). This step is highly exothermic and will generate a large amount of HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: After the ice has melted, transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of dichloromethane.
-
Washing: Combine all organic layers and wash sequentially with 200 mL of water, 200 mL of a saturated sodium bicarbonate solution (caution: effervescence), and finally with 200 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification by Recrystallization
-
Dissolution: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot 50% aqueous ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 50% aqueous ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a well-ventilated fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.
-
Exothermic Reaction: The Friedel-Crafts acylation and the quenching steps are highly exothermic. Proper temperature control is crucial to prevent runaway reactions. Ensure an adequate cooling bath is available.
-
Gas Evolution: The reaction and quenching steps evolve significant amounts of HCl gas. The reaction apparatus must be equipped with a gas trap to neutralize the acidic fumes.
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of tert-Butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Friedel-Crafts acylation of tert-butylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in my Friedel-Crafts acylation of tert-butylbenzene. What are the common causes?
A1: Low yields in this reaction can often be attributed to several factors. The most common issues include:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate it.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a stable complex with it, effectively removing the catalyst from the reaction cycle.[1]
-
Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield. Some acylations proceed well at room temperature, while others may require heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]
-
Poor Reagent Quality: The purity of tert-butylbenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the solvent is crucial. Impurities can interfere with the reaction.[1]
-
Inadequate Quenching and Workup: Product loss can occur during the workup phase. Emulsion formation during the quenching with water or dilute acid can make layer separation difficult.[2]
Q2: How can I ensure my aluminum chloride catalyst is active?
A2: Aluminum chloride is highly hygroscopic. To ensure its activity, always use a fresh, unopened bottle or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or you notice a strong smell of HCl, it has likely been compromised by moisture and should not be used.[2]
Q3: What is the optimal temperature for the acylation of tert-butylbenzene?
A3: The optimal temperature can vary depending on the specific acylating agent and solvent used. It is often recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to proceed at room temperature or with gentle heating.[3] A gradual increase in temperature while monitoring the reaction progress can help identify the optimal conditions.[3] For some Friedel-Crafts reactions, increasing the temperature to the boiling point of the solvent, such as dichloroethane (83 °C), has been shown to significantly increase reactivity without affecting selectivity.[4]
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
A4: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur. The acyl group is deactivating, which makes a second acylation less likely.[1] However, steric hindrance from the bulky tert-butyl group strongly directs acylation to the para position. The formation of other isomers is generally minimal. If you are observing unexpected byproducts, it may be due to side reactions caused by impurities or incorrect reaction temperatures.
Q5: My reaction mixture turned dark or formed a char. What does this indicate?
A5: A dark color or charring often suggests that the reaction is too vigorous, leading to decomposition of the starting materials or products.[3] This can be caused by adding the catalyst too quickly or running the reaction at too high a temperature. To mitigate this, add the Lewis acid catalyst portion-wise and maintain a controlled temperature, possibly using an ice bath.[3]
Q6: What is the best way to quench the reaction and work up the product to maximize yield?
A6: To minimize product loss during workup, the reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[2] If an emulsion forms, adding a saturated solution of NaCl (brine) can help break it, allowing for cleaner separation of the organic and aqueous layers.[2]
Data Presentation
Table 1: Factors Influencing Yield in Friedel-Crafts Acylation
| Parameter | Condition | Expected Outcome on Yield | Troubleshooting Action |
| Catalyst (AlCl₃) Activity | Fresh, anhydrous | High | Use a fresh bottle or store properly in a desiccator.[2] |
| Exposed to moisture | Low | Discard and use a fresh batch. | |
| Catalyst Stoichiometry | Stoichiometric or slight excess | High | Ensure at least a 1:1 molar ratio of catalyst to acylating agent.[1] |
| Catalytic amount | Low | Increase the amount of catalyst. | |
| Reaction Temperature | Optimized (often low initial T) | High | Start at 0 °C, then allow to warm. Monitor for optimal temperature.[3] |
| Too high | Low (decomposition) | Use a cooling bath and control the rate of addition.[3] | |
| Too low | Low (slow reaction rate) | Gradually increase the temperature.[3] | |
| Reagent Purity | High purity | High | Use purified or freshly opened reagents.[1] |
| Impure | Low | Purify reagents before use. | |
| Workup Procedure | Proper quenching (ice/HCl) | High | Pour reaction mixture onto ice and concentrated HCl.[2] |
| Emulsion formation | Low | Add brine to break the emulsion.[2] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of tert-Butylbenzene with Acetyl Chloride
This protocol describes a general method for the acylation of tert-butylbenzene using acetyl chloride and aluminum chloride.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser) and magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, dissolve tert-butylbenzene in the anhydrous solvent.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
Slowly add acetyl chloride dropwise from the addition funnel to the reaction mixture. Control the rate of addition to maintain the desired temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, quench it by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Mandatory Visualizations
Caption: A troubleshooting workflow for improving low yield in Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts acylation of tert-butylbenzene.
References
Technical Support Center: Troubleshooting Side Reactions in Succinic Anhydride Acylation
Welcome to the technical support center for succinic anhydride acylation. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize acylation reactions involving succinic anhydride. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during succinic anhydride acylation?
A1: The most common side reactions include:
-
Hydrolysis of Succinic Anhydride: The presence of moisture can lead to the hydrolysis of succinic anhydride, forming succinic acid.[1][2]
-
Formation of Multiple Isomers: Particularly in Friedel-Crafts acylation of substituted aromatic compounds, the acyl group can add to different positions on the ring, leading to a mixture of regioisomers.[1]
-
Polysubstitution: More than one acyl group can be introduced onto the aromatic ring, which complicates purification.[3]
-
Formation of Diesters: In reactions with alcohols, the initial hemiester product can react further to form a diester.[4]
-
Polymerization: At higher temperatures, side reactions, including polymerization, may occur.[1]
-
Reaction with other functional groups: In substrates with multiple reactive sites, such as amines or alcohols, acylation can occur on nitrogen or oxygen atoms.[5]
Q2: My Friedel-Crafts acylation reaction with succinic anhydride is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The reaction is less effective with highly deactivated or electron-poor aromatic compounds.[3]
-
Insufficient Catalyst: An inadequate amount of Lewis acid catalyst (e.g., AlCl₃) can lead to an incomplete reaction.
-
Moisture Contamination: Water in the reaction mixture will hydrolyze the succinic anhydride and deactivate the Lewis acid catalyst.[1] It is crucial to use anhydrous reagents and solvents and to perform the reaction under a dry atmosphere.[1]
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.[1] Consider solvents like nitrobenzene or 1,2-dichloroethane.[1] For some applications, solvent-free methods with mechanical grinding can improve reactant interaction.[6][7]
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.[1]
Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A3: The formation of multiple products, often isomers, is a common issue, especially with substituted aromatic substrates.[1]
-
Solvent Choice: The solvent can significantly influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor α-substitution, while polar solvents like nitrobenzene favor β-substitution.[1]
-
Temperature Control: Optimizing the reaction temperature can help maximize the yield of the desired product while minimizing side reactions that lead to byproducts.[1]
-
Catalyst Selection: The choice and amount of Lewis acid can affect the product distribution.
Troubleshooting Guide
Below is a troubleshooting workflow to help diagnose and resolve common issues during succinic anhydride acylation.
References
optimizing reaction conditions for 4-aryl-4-oxobutanoic acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-aryl-4-oxobutanoic acids. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide
The Friedel-Crafts acylation of arenes with succinic anhydride is a primary method for synthesizing 4-aryl-4-oxobutanoic acids. However, various issues can arise. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be old, hydrated, or used in insufficient quantity. | Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are anhydrous. A stoichiometric amount or more of the catalyst is often required as the product can form a complex with it. |
| Deactivated Aromatic Substrate: The aromatic ring may have strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), which inhibit electrophilic substitution. | This reaction is generally not suitable for strongly deactivated rings. Consider using a more reactive, electron-rich aromatic substrate if possible. | |
| Low Reaction Temperature: The activation energy for the reaction may not have been reached. | Gradually increase the reaction temperature. Some reactions may require heating to reflux in a suitable solvent. | |
| Moisture Contamination: The Lewis acid catalyst is extremely sensitive to moisture, which will deactivate it. | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride. | |
| Formation of Multiple Products/Side Reactions | Polysubstitution: More than one acyl group is introduced onto the aromatic ring. | Use a less reactive aromatic substrate or milder reaction conditions. The choice of solvent can also influence selectivity. |
| Rearrangement of Acylium Ion: Although less common with acylation compared to alkylation, rearrangement can lead to unexpected isomers. | This is generally not a major issue in Friedel-Crafts acylation. | |
| Reaction with Solvent: Some solvents can compete with the aromatic substrate in the Friedel-Crafts reaction. | Choose an inert solvent such as dichloromethane or nitrobenzene. Nitrobenzene can be a good solvent for dissolving the intermediate complex, which may prevent it from precipitating and leading to side reactions. | |
| Difficult Purification | Incomplete Removal of Catalyst: The aluminum chloride catalyst must be completely removed during the workup. | The reaction mixture is typically quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. |
| Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. The crude product can be purified by dissolving it in a sodium bicarbonate solution, extracting with ether to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified product. | |
| Formation of Regioisomers: Depending on the aromatic substrate, a mixture of ortho, meta, and para substituted products can be formed. | Purification by recrystallization or column chromatography may be necessary to separate isomers. The choice of solvent can influence the ratio of isomers formed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aryl-4-oxobutanoic acids?
The most common method is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction is a type of electrophilic aromatic substitution.
Q2: Why is anhydrous aluminum chloride (AlCl₃) used in stoichiometric amounts rather than catalytic amounts?
In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃). This complex is often irreversible under the reaction conditions, thus requiring a stoichiometric quantity of the catalyst. The complex is then hydrolyzed during the aqueous workup to yield the final product.
Q3: Can I use aromatic compounds with electron-withdrawing groups in this reaction?
Strongly deactivated aromatic rings, those with potent electron-withdrawing groups, are generally not suitable for Friedel-Crafts acylation as they are not nucleophilic enough to attack the acylium ion.
Q4: How can I purify the crude 4-aryl-4-oxobutanoic acid?
A common purification method involves dissolving the crude product in an aqueous solution of sodium bicarbonate to form the water-soluble sodium salt. This solution can then be washed with an organic solvent like ether to remove non-acidic impurities. Subsequent acidification of the aqueous layer with a dilute acid, such as hydrochloric acid, will precipitate the purified 4-aryl-4-oxobutanoic acid. Recrystallization from a suitable solvent is also a common purification technique.
Q5: What are some alternative methods for synthesizing 4-aryl-4-oxobutanoic acids?
While Friedel-Crafts acylation is the most direct route, alternative methods exist. One such method involves the reaction of a Grignard reagent, prepared from an aryl bromide, with succinic anhydride.
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Phenyl-4-oxobutanoic Acid via Friedel-Crafts Acylation
This protocol describes the synthesis of 4-phenyl-4-oxobutanoic acid from benzene and succinic anhydride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Succinic anhydride
-
Anhydrous benzene (use with extreme caution due to its carcinogenicity)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Deionized water
-
5% (w/v) Sodium bicarbonate solution
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Separatory funnel
-
Büchner funnel and filter flask
-
Oven for drying glassware
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. All glassware must be thoroughly dried in an oven and cooled under a dry atmosphere to prevent moisture contamination.
-
Addition of Reactants: In a fume hood, charge the flask with anhydrous benzene and anhydrous aluminum chloride. Begin stirring the suspension. Dissolve succinic anhydride in anhydrous benzene and add this solution to the dropping funnel.
-
Reaction: Add the succinic anhydride solution dropwise to the stirred suspension of aluminum chloride in benzene. An exothermic reaction may occur. After the addition is complete, heat the mixture to reflux and maintain for approximately 4 hours with continuous stirring.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring to decompose the aluminum chloride complex.
-
Workup: If benzene was used as the solvent, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and extract the product into a 5% sodium bicarbonate solution. Separate the aqueous layer, which now contains the sodium salt of the product, and wash it with diethyl ether to remove any remaining non-acidic impurities.
-
Isolation: Slowly acidify the aqueous layer with dilute hydrochloric acid until the precipitation of the product is complete.
-
Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of 4-aryl-4-oxobutanoic acid.
purification challenges of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(4-tert-butylphenyl)-4-oxobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the typical impurities?
A1: The most common synthetic route is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] Potential impurities include unreacted starting materials (tert-butylbenzene and succinic anhydride), regioisomers (e.g., the meta-substituted product), and polyacylated byproducts. The reaction can sometimes be challenging to drive to completion, and the work-up procedure is critical for removing the bulk of the catalyst.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary and most effective purification methods for this compound are recrystallization and column chromatography.[3] The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography. The melting point of the final product can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Q4: My purified product is an oil and won't crystallize. What should I do?
A4: Oiling out during recrystallization can be due to several factors, including the presence of impurities that depress the melting point or the solvent being too good a solvent for your compound.[6] Try using a different solvent system, such as a two-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[7] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure compound, if available, is also a highly effective method.
Troubleshooting Guides
Recrystallization Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in hot solvent. | The solvent is not suitable for your compound. | Select a more appropriate solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.[8] Consider using a solvent pair.[9] |
| Compound precipitates out of the hot solution. | The solution is supersaturated, or the solvent has a low boiling point and is evaporating too quickly. | Add a small amount of additional hot solvent until the compound redissolves.[7] Use a condenser to minimize solvent loss during heating. |
| No crystals form upon cooling. | The solution is not saturated enough, or the cooling process is too rapid. | Concentrate the solution by boiling off some of the solvent.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] Try scratching the inner wall of the flask or adding a seed crystal. |
| The product "oils out" instead of crystallizing. | Impurities are present, depressing the melting point. The cooling is too rapid. | Re-purify the crude product, perhaps by column chromatography, before recrystallization. Ensure a slow cooling rate.[6] |
| Low recovery of the purified product. | Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. | Minimize the amount of hot solvent used for dissolution.[7] Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9] |
Column Chromatography Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Poor separation of the compound from impurities. | The eluent system is not optimal. The column was not packed properly. | Perform TLC analysis with different solvent systems to find an optimal eluent for separation. Ensure the column is packed uniformly without any air bubbles or cracks.[11] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For acidic compounds like this one, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can help.[12] |
| The compound is eluting too quickly. | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity. |
| Streaking or tailing of the compound band. | The sample was not loaded in a concentrated band. The compound is interacting too strongly with the stationary phase. | Dissolve the sample in a minimal amount of solvent before loading it onto the column.[11] Consider adding a small amount of a competing agent, like acetic acid, to the eluent.[12] |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the stationary phase.[11] Keep the column wet at all times. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the searched literature, the following table provides a summary of typical yields for the Friedel-Crafts acylation of various aromatic substrates with succinic anhydride, which can serve as a general reference.[1]
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 |
| Ethylbenzene | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 |
| o-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 90 |
| m-Xylene | AlCl₃ | None (Solvent-free) | 8 min | Room Temp. | 94 |
| p-Xylene | AlCl₃ | None (Solvent-free) | 10 min | Room Temp. | 88 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on general principles for the purification of acidic compounds.[3]
-
Dissolution: In an appropriately sized Erlenmeyer flask, suspend the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or toluene).
-
Heating: Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purification using silica gel chromatography.
-
Preparation of the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel.[13]
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute the desired compound. The addition of a small amount of acetic acid to the eluent may be beneficial.[12]
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General synthesis and purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. molnova.com:443 [molnova.com:443]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. youtube.com [youtube.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Addressing Solubility Challenges of Aromatic Keto Acids in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility issues encountered with aromatic keto acids in aqueous solutions. The information is presented in a question-and-answer format, offering direct solutions to common experimental challenges.
Troubleshooting Guide
Issue 1: My aromatic keto acid won't dissolve in water or aqueous buffer.
-
Initial Checks:
-
Purity of the Compound: Impurities can significantly impact solubility. Verify the purity of your aromatic keto acid using appropriate analytical techniques such as HPLC or NMR.
-
Equilibration Time: Ensure you have allowed sufficient time for dissolution. Some compounds dissolve slowly. Gentle agitation or stirring can help expedite the process.
-
Temperature: Solubility is often temperature-dependent. Gentle warming of the solution may increase the dissolution rate, but be cautious of potential compound degradation at elevated temperatures.
-
-
Solutions:
-
pH Adjustment: Aromatic keto acids are acidic and their solubility is highly pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2]
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[3][4][5]
-
Salt Formation: Converting the acidic drug into a salt is a common and effective method to increase solubility and dissolution rates.[6][7][8][9][10][11]
-
Issue 2: My compound precipitates out of solution after initial dissolution.
-
Explanation: This can occur due to a variety of factors including a change in temperature, pH shift, or exceeding the compound's thermodynamic solubility limit. It can also happen when a stock solution in an organic solvent is diluted into an aqueous buffer, causing the compound to crash out.
-
Solutions:
-
Optimize Co-solvent Percentage: If using a co-solvent, you may need to adjust the percentage to maintain solubility upon dilution.
-
Use of Buffers: Employing a buffer system can help maintain a stable pH and prevent precipitation due to pH fluctuations.
-
Controlled Dilution: When diluting a stock solution, add the stock to the aqueous buffer slowly while stirring to avoid localized high concentrations that can lead to precipitation.
-
Issue 3: I am observing inconsistent results in my experiments involving dissolved aromatic keto acids.
-
Explanation: Inconsistent results can stem from incomplete dissolution, degradation of the compound in solution, or variability in solution preparation.
-
Solutions:
-
Ensure Complete Dissolution: Visually inspect your solutions to ensure no solid particles remain. It may be necessary to filter the solution to remove any undissolved material.
-
Freshly Prepare Solutions: Some aromatic keto acids may not be stable in aqueous solutions for extended periods. It is best practice to prepare solutions fresh for each experiment. For instance, aqueous solutions of Indole-3-pyruvic acid are not recommended to be stored for more than one day.[3][6]
-
Standardize Protocols: Ensure that the same procedure for dissolving the compound is used for every experiment to maintain consistency.
-
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of aromatic keto acids?
Aromatic keto acids are weak acids. In an acidic solution (low pH), they exist primarily in their protonated, uncharged form, which is generally less soluble in water. As the pH increases (becomes more basic), the carboxylic acid group deprotonates to form a negatively charged carboxylate ion. This ionic form is more polar and thus more soluble in aqueous solutions.[1][2]
Q2: What are co-solvents and when should I use them?
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[3][4][5] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[5][12][13] You should consider using a co-solvent when pH adjustment alone is insufficient to achieve the desired concentration of your aromatic keto acid.
Q3: How do I choose the right co-solvent?
The choice of co-solvent depends on the specific aromatic keto acid and the requirements of your experiment. DMSO is a powerful solvent for many organic compounds but can be toxic to cells at higher concentrations.[14] Ethanol is a less toxic option but may not be as effective for all compounds. It is often necessary to test a few different co-solvents and varying concentrations to find the optimal conditions.
Q4: What is salt formation and how can it improve solubility?
Salt formation involves reacting an acidic or basic drug with a suitable counter-ion to form a salt.[6][7][8][9][10][11] For acidic compounds like aromatic keto acids, reacting them with a base (e.g., sodium hydroxide, potassium hydroxide) will form a salt that is often significantly more soluble in water than the free acid.[15]
Q5: Are there any potential downsides to using these solubility enhancement techniques?
Yes. High concentrations of co-solvents can be toxic in biological assays.[14] Adjusting the pH to extreme values can cause degradation of the compound or affect the biological system being studied. Salt formation can sometimes lead to less stable solid forms. It is crucial to consider the compatibility of the chosen method with your specific experimental setup.
Data Presentation: Solubility of Aromatic Keto Acids
The following tables summarize the solubility of selected aromatic keto acids under different conditions.
| Aromatic Keto Acid | Solvent/Buffer | Solubility |
| Indole-3-pyruvic Acid | DMSO | ~30 mg/mL[6] |
| Dimethyl formamide | ~30 mg/mL[6] | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL[6] | |
| Water (pH adjusted to 12 with NaOH) | 20 mg/mL[7] | |
| Kynurenic Acid | Water | ~0.9% at 100 °C[16] |
| 0.1 N NaOH | 4 mg/mL[16] | |
| DMSO | 5 mg/mL[16] | |
| 1 eq. NaOH | Soluble to 100 mM | |
| DMSO | Soluble to 50 mM | |
| Phenylglyoxylic Acid | DMSO | 30 mg/mL[17] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[18] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[18] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[18] | |
| Phenylpyruvic Acid | Water | Soluble[19][20] |
| Organic Solvents | Soluble[19] | |
| Ethanol | Soluble[20] | |
| DMSO | 255 mg/mL (Sonication recommended)[21] | |
| 10% DMSO+40% PEG300+5% Tween 80+45% Saline | 5 mg/mL (Sonication recommended)[21] | |
| 4-Hydroxyphenylpyruvic Acid | DMSO | 10 mM in 1 mL[22] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4, 6, 7.4, 8, 9).
-
Dispersion of Compound: Add a known excess amount of the solid aromatic keto acid to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the dissolved aromatic keto acid in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Protocol 2: Solubility Enhancement by Co-solvency
-
Co-solvent Selection: Choose one or more water-miscible organic co-solvents (e.g., DMSO, ethanol).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.
-
Data Analysis: Plot the measured solubility against the percentage of the co-solvent to determine the effect on solubility.
Protocol 3: Solubility Enhancement by Salt Formation
-
Base Selection: Choose a suitable base (e.g., NaOH, KOH, tromethamine) to form a salt with the aromatic keto acid.
-
Salt Synthesis: Dissolve the aromatic keto acid in a suitable solvent. Add an equimolar amount of the selected base. The salt may precipitate out or can be obtained by evaporating the solvent.
-
Solubility Determination of the Salt: Determine the aqueous solubility of the synthesized salt using the method described in Protocol 1 (typically in unbuffered water or a specific pH buffer).
-
Comparison: Compare the solubility of the salt form to that of the free acid to evaluate the effectiveness of this method.
Visualizations
Caption: Experimental workflow for enhancing the solubility of aromatic keto acids.
Caption: Logical relationships in addressing aromatic keto acid solubility.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CAS 156-06-9: Phenylpyruvic acid | CymitQuimica [cymitquimica.com]
- 20. Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Phenylpyruvic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 22. medchemexpress.com [medchemexpress.com]
Technical Support Center: 4-(4-tert-butylphenyl)-4-oxobutanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. The information is based on general chemical principles and data from structurally related compounds due to the absence of specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on safety data sheets for similar compounds, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Avoid exposure to moisture, heat, sparks, open flames, and other sources of ignition.[2][4]
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound has not been specifically determined. However, when stored under the recommended conditions, similar chemical compounds can be stable for years. It is best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it is being used in sensitive applications.
Q3: Are there any known incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents and strong acids.[2][4] Contact with incompatible materials can lead to decomposition.[5]
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual signs of degradation can include a change in color or physical appearance (e.g., clumping of a powder). The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks or a decrease in the main peak area.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | 1. Exposure to moisture. 2. Oxidation. 3. Decomposition due to exposure to heat or light. | 1. Ensure the storage container is tightly sealed and stored in a dry environment. Consider using a desiccator. 2. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation. 3. Verify that the storage temperature is appropriate and protect from light by using an amber vial or storing in a dark place. |
| Inconsistent experimental results | 1. Degradation of the compound. 2. Contamination of the sample. | 1. Re-evaluate the purity of the compound using a suitable analytical method like HPLC or NMR. 2. Use fresh, high-purity solvents and handle the compound with clean equipment to avoid contamination. |
| Poor solubility after storage | 1. Formation of insoluble degradation products. 2. Absorption of moisture leading to hydrolysis or other reactions. | 1. Attempt to purify a small amount of the material (e.g., by recrystallization) and re-check its solubility and purity. 2. If degradation is suspected, it is advisable to use a fresh batch of the compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v). The exact ratio may need to be optimized.[6]
-
Sample Preparation: Prepare a stock solution of the synthesized sample and a reference standard (if available) at a concentration of 1 mg/mL in the mobile phase.[6]
-
HPLC Conditions:
-
Analysis: Inject the sample and the reference standard into the HPLC system. Compare the chromatograms to determine the purity of the sample and identify any degradation products.
Visualizations
Caption: Workflow for assessing the purity of this compound using HPLC.
Caption: A logical workflow for troubleshooting inconsistent results potentially related to compound stability.
References
minimizing impurities in the synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
Technical Support Center: Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to help researchers minimize impurities and optimize their synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis via Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride.
Question 1: My reaction resulted in a low yield of the desired product. What are the potential causes and solutions?
Answer: Low yields are a common issue and can stem from several factors related to reagents, reaction conditions, and workup procedures.
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water deactivates the catalyst, halting the reaction.
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because it complexes with both the acylating agent and the resulting ketone product.[3] Typically, 2.2 molar equivalents or more are used.
-
Solution: Use a minimum of 2.2 equivalents of high-quality, anhydrous AlCl₃. Ensure it is a free-flowing powder; clumped catalyst may indicate hydration and reduced activity.
-
-
Poor Temperature Control: The reaction is exothermic.[1][4] Uncontrolled temperature increases can lead to side reactions and degradation of products.
-
Solution: Add the aluminum chloride portion-wise at a low temperature (0-5 °C) to manage the initial exotherm. Allow the reaction to proceed at room temperature or with gentle heating as specified by the protocol, but avoid overheating.[1]
-
-
Inefficient Workup: The product-catalyst complex must be thoroughly hydrolyzed to liberate the final product. Incomplete acidification during workup can lead to loss of product in the aqueous layer as the carboxylate salt.
Question 2: I've identified isomeric impurities in my final product. How can I minimize their formation?
Answer: Isomer formation occurs when the acyl group attaches to a position other than the desired para-position on the tert-butylbenzene ring. While the bulky tert-butyl group is a strong para-director, reaction conditions can influence selectivity.
-
Primary Cause: High reaction temperatures can provide enough energy to overcome the activation barrier for substitution at the ortho-position, leading to the formation of 3-(2-tert-butylbenzoyl)propanoic acid.
-
Minimization Strategy:
-
Strict Temperature Control: Maintain a low temperature (0-5 °C) during the addition of reagents.
-
Solvent Choice: Using a non-polar solvent like dichloromethane (DCM) or carbon disulfide can enhance selectivity.
-
Purification: If isomeric impurities are formed, they can often be removed by careful recrystallization, as the different isomers may have varying solubilities.[5]
-
Question 3: My product is contaminated with unreacted tert-butylbenzene and succinic acid. How do I remove them?
Answer: These impurities arise from an incomplete reaction and can be removed during the workup and purification stages.
-
Removal of Unreacted tert-butylbenzene: This starting material is non-polar and will be extracted into the organic layer. It can be removed from the crude product by:
-
Recrystallization: Choose a solvent system where the desired product has low solubility at cold temperatures while tert-butylbenzene remains in solution (e.g., an ethyl acetate/hexane mixture).[1][2]
-
Vacuum: If present in small amounts, residual tert-butylbenzene can sometimes be removed under high vacuum, although this is less effective for the final solid product.
-
-
Removal of Unreacted Succinic Acid: Succinic acid is a dicarboxylic acid and its removal is straightforward.
-
Aqueous Wash: During the workup, washing the combined organic extracts with a saturated sodium bicarbonate solution will convert any residual succinic acid into its water-soluble sodium salt, which is then removed with the aqueous layer.[2] Caution: This step will also extract your desired product. A better approach is to perform an acidic workup, extract the product into an organic solvent, and then wash the organic layer with water to remove the highly polar succinic acid. The most effective method is to dissolve the crude product in a basic solution (e.g., NaOH), wash with an organic solvent like ether to remove tert-butylbenzene, and then re-acidify the aqueous layer to precipitate the pure product.[5][6]
-
Question 4: What is the best method for purifying the crude this compound?
Answer: The most common and effective purification method is recrystallization.[1][5]
-
pH-Based Aqueous Recrystallization: This is a highly effective technique for acidic compounds.
-
Dissolve the crude product in a dilute aqueous base (e.g., 2 M NaOH) to form the soluble sodium carboxylate salt.[5]
-
Perform a filtration if any insoluble impurities (like unreacted starting material or side products) are present.
-
Slowly add a strong acid (e.g., concentrated HCl) to the clear filtrate with stirring until the solution is strongly acidic (pH 1-2).[5]
-
The purified product will precipitate out of the solution as a solid.
-
Cool the mixture in an ice bath to maximize crystallization, then collect the crystals by vacuum filtration.
-
Wash the crystals with cold deionized water and dry under vacuum.[5]
-
-
Solvent-Based Recrystallization: The crude product can also be recrystallized from a suitable organic solvent system, such as a mixture of ethyl acetate and hexane.[2]
Quantitative Data Summary
The following table summarizes key parameters and their impact on the synthesis. Precise yields and impurity profiles are highly dependent on specific lab conditions.
| Parameter | Recommended Condition | Rationale & Potential Impact of Deviation |
| Catalyst Molarity | ≥ 2.2 molar equivalents AlCl₃ | Friedel-Crafts acylation requires a stoichiometric amount of catalyst.[3] Less than this will result in an incomplete reaction and low yield. |
| Reaction Temperature | 0-5 °C (initial addition), then Room Temp | The reaction is exothermic.[4] Higher temperatures can decrease regioselectivity, leading to more ortho-isomer impurity, and promote other side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent is required. The presence of water will deactivate the catalyst.[1][2] |
| Workup pH | pH 1-2 | The carboxylic acid product must be fully protonated to be insoluble in the aqueous phase (for precipitation) or soluble in the organic extraction solvent. Failure to acidify properly will result in significant product loss.[5] |
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway, potential side reactions, and a general troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Common impurity formation pathways in the synthesis.
Caption: A troubleshooting workflow for common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for a laboratory-scale synthesis.
Materials:
-
tert-butylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Crushed ice
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the flask, prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane. Cool the flask to 0-5 °C using an ice bath.
-
Addition of Reactants: Dissolve succinic anhydride (1.0 molar equivalent) and tert-butylbenzene (1.1 molar equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until the reaction is complete (monitored by TLC).
-
Workup (Quenching): Cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice/acid mixture with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can then be purified.[1][2]
Protocol 2: Purification by pH-Based Aqueous Recrystallization
Materials:
-
Crude this compound
-
2 M Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Dissolution: In an Erlenmeyer flask, suspend the crude product in a minimal amount of deionized water.
-
Basification: While stirring, add 2 M NaOH solution dropwise until all the solid has dissolved and the solution is basic (pH > 9). This forms the water-soluble sodium salt of the product.[5]
-
Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.
-
Acidification & Precipitation: Cool the solution and slowly add concentrated HCl dropwise with constant stirring. The product will begin to precipitate. Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete precipitation.[5]
-
Crystallization: Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.[5]
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Organic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of organic acids.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2][3] The symmetry of a peak is often quantified by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1 indicates tailing.[2][4]
Q2: Why is peak tailing a problem for the analysis of organic acids?
A2: Peak tailing can significantly compromise the quality of analytical results. It can lead to:
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[3]
-
Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative analysis.[3]
-
Poor reproducibility: Inconsistent peak tailing can affect the precision and reliability of the analytical method.[5]
Q3: What are the primary causes of peak tailing when analyzing organic acids?
A3: The most common causes of peak tailing for organic acids in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Unwanted interactions between the acidic functional groups of the organic acids and residual silanol groups on the surface of the silica-based stationary phase are a primary cause.[1][4][6] These interactions are more pronounced when the silanol groups are ionized.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the organic acids, a mixture of ionized and un-ionized forms can exist, leading to peak broadening and tailing.[1][7][8] For acidic compounds, it is generally recommended to work at a pH at least 2 units below the analyte's pKa to ensure it is in a single, un-ionized form.[9]
-
Column Issues: Problems such as column contamination, voids in the stationary phase bed, or a blocked inlet frit can distort the flow path and cause peak tailing.[1][10]
-
Column Overload: Injecting too much sample, either in terms of concentration or volume, can saturate the stationary phase and lead to peak distortion.[1][6]
-
Extra-Column Effects: Excessive dead volume in the HPLC system, such as from long or wide-diameter tubing, can cause band broadening and contribute to peak tailing.[5][11]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[12][13][14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of organic acids.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step guide to troubleshooting peak tailing.
Detailed Troubleshooting Steps
| Observation | Potential Cause | Recommended Solution |
| Only specific organic acid peaks are tailing. | Secondary Silanol Interactions | - Lower the mobile phase pH: Adjust the pH to be at least 2 units below the pKa of the organic acids to ensure they are in their un-ionized form.[9][11] - Use a buffer: Incorporate a buffer (e.g., phosphate or acetate) in the mobile phase to maintain a stable pH.[1] - Use an end-capped column: Select a high-purity, base-deactivated, or end-capped C18 column to minimize available silanol groups.[1][4][11] |
| Inappropriate Mobile Phase pH | - Optimize pH: Experimentally determine the optimal pH for your specific organic acids.[15] - Increase buffer concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol interactions.[1][6] | |
| All peaks in the chromatogram are tailing. | Column Contamination or Degradation | - Flush the column: Use a strong solvent to wash the column.[16] - Regenerate the column: Follow the manufacturer's instructions for column regeneration.[15] - Replace the column: If flushing and regeneration do not improve peak shape, the column may be degraded and require replacement.[6] |
| Column Void or Blocked Frit | - Check for a void: A void at the column inlet can cause peak distortion. Replacing the column is often necessary.[4][10] - Backflush the column: Reversing the column and flushing it to waste may dislodge particulates from the inlet frit.[10] - Replace the frit: If backflushing is ineffective, the inlet frit may need to be replaced. | |
| Column Overload | - Reduce sample concentration: Dilute the sample and reinject.[1] - Decrease injection volume: Inject a smaller volume of the sample.[6] | |
| Extra-Column Effects | - Minimize tubing length and diameter: Use narrow-bore (e.g., 0.005") PEEK tubing and keep connections as short as possible to reduce dead volume.[5] | |
| Sample Solvent Mismatch | - Dissolve sample in mobile phase: Whenever possible, prepare your sample in the initial mobile phase.[15] - Use a weaker solvent: If a different solvent is required for solubility, choose one that is weaker than the mobile phase.[13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Organic Acid Analysis
Objective: To determine the optimal mobile phase pH for improving the peak shape of a specific organic acid.
Methodology:
-
Prepare Aqueous Mobile Phase Components: Prepare several batches of the aqueous portion of your mobile phase (e.g., water with buffer salts) and adjust the pH of each to a different value using an acid modifier like phosphoric acid or formic acid. Target a pH range that is below the pKa of your organic acids of interest (e.g., pH 2.0, 2.5, 3.0).[9][17][18]
-
Prepare Mobile Phases: Mix the pH-adjusted aqueous components with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., the one with the lowest pH) until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of the organic acid(s).
-
Data Acquisition and Analysis: Record the chromatogram and calculate the tailing factor for the peak(s) of interest.
-
Iterative Testing: Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Data Comparison: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Protocol 2: Column Flushing and Regeneration
Objective: To clean a contaminated column that may be causing peak tailing.
Methodology:
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with the mobile phase without the buffer salts to remove any precipitated salts.
-
Organic Solvent Flush: Flush the column with 20-30 column volumes of a strong organic solvent like acetonitrile or methanol.[16]
-
Stronger Solvent Wash (if necessary): For highly retained contaminants, a stronger solvent like isopropanol may be used.
-
Re-equilibration: Reconnect the column to the detector and flush with the mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard to evaluate if the peak shape has improved.
Data Presentation
The following table summarizes typical starting conditions for the HPLC analysis of common organic acids, which can be optimized to mitigate peak tailing.
| Parameter | Recommended Starting Condition | Rationale for Preventing Peak Tailing |
| Column | C18, 5 µm, 4.6 x 250 mm, end-capped | A high-purity, end-capped column minimizes secondary interactions with residual silanol groups.[1][4] A longer column can also improve resolution. |
| Mobile Phase | 25 mM Potassium Phosphate Monobasic in Water (pH adjusted to 2.5 with Phosphoric Acid) : Acetonitrile (95:5) | A low pH ensures organic acids are in their un-ionized form, reducing interactions with the stationary phase.[3][11] The buffer maintains a stable pH.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A smaller injection volume helps to prevent column overload.[6] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. Temperature can also influence separation.[19] |
| Detection | UV at 210 nm | Organic acids typically have a UV absorbance at low wavelengths.[17][18] |
Visualization of Key Relationships
Impact of Mobile Phase pH on Analyte Ionization and Peak Shape
Caption: Relationship between mobile phase pH, analyte ionization, and peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. hplc.eu [hplc.eu]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. scioninstruments.com [scioninstruments.com]
Technical Support Center: Handling and Disposal of 4-(4-tert-butylphenyl)-4-oxobutanoic acid Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(4-tert-butylphenyl)-4-oxobutanoic acid waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, this compound is expected to cause skin irritation and serious eye damage. It may also be harmful if swallowed and is considered toxic to aquatic life, with long-lasting effects. Additionally, as a phenolic compound, it should be handled as a potential endocrine disruptor.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat.[3] All handling of the solid powder should be done in a chemical fume hood to avoid dust generation.[4]
Q3: How should I store the waste of this chemical?
A3: Waste should be stored in a designated, clearly labeled hazardous waste container.[4] The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
Q4: Can I dispose of small amounts of aqueous waste containing this acid down the drain?
A4: No, direct disposal down the drain is not recommended. Aqueous waste solutions should be collected in a designated "Acidic Organic Waste" container.[4] For very small quantities, neutralization with a dilute base (e.g., 1M sodium hydroxide) to a pH between 6.0 and 8.0 may be permissible for drain disposal, but this must be done in accordance with local regulations.[4]
Q5: What is the proper procedure for disposing of solid waste contaminated with this chemical?
A5: All solid waste, such as contaminated paper towels, gloves, and weigh boats, must be collected in a designated and labeled hazardous waste container.[4] This container should be kept closed when not in use and disposed of through an approved waste disposal plant.[1]
Troubleshooting Guides
Issue: Accidental Spill of this compound powder.
-
Solution:
-
Evacuate and restrict access to the immediate spill area.[4]
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for acidic compounds, such as sodium bicarbonate or a commercial acid spill neutralizer.[4]
-
Carefully sweep the neutralized material into a designated hazardous waste container, avoiding dust generation.[4]
-
Clean the spill area with soap and water.[4]
-
Issue: The pH of the aqueous waste is difficult to neutralize.
-
Solution:
-
Ensure you are using a suitable base for neutralization (e.g., 1M sodium hydroxide).
-
Add the base slowly while continuously stirring and monitoring the pH with a calibrated pH meter or pH indicator strips.[4]
-
If the pH remains highly acidic, you may need to use a slightly more concentrated base, but do so with extreme caution to avoid a rapid, exothermic reaction. Perform this in a fume hood.
-
Data Presentation
Table 1: Physical and Chemical Properties of Similar Compounds
| Property | Value | Source |
| Physical State | Solid, Powder | [3] |
| Appearance | Off-white / Beige | [1][3] |
| Melting Point | 96 - 100 °C (for p-tert-Butyl phenol) | [1] |
| Boiling Point | 236 - 238 °C (for p-tert-Butyl phenol) | [1] |
| Solubility | Insoluble in water | [5] |
Table 2: Hazard Identification for Similar Compounds
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | P264, P280, P302+P352 |
| Serious Eye Damage | Category 1 | P280, P305+P351+P338+P310 |
| Reproductive Toxicity | Category 2 (Suspected) | P201, P202, P308+P313 |
| Aquatic Hazard (Acute) | Category 2 | P273 |
| Aquatic Hazard (Chronic) | Category 1 | P273, P391 |
Data synthesized from the Safety Data Sheet for 4-tert-Butylphenol.
Experimental Protocols
Protocol 1: Small-Scale Aqueous Waste Neutralization
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Collect all aqueous waste containing this compound in a designated, labeled "Acidic Organic Waste" container.
-
Neutralization Setup: Place the waste container in a secondary container to contain any potential spills. Have a calibrated pH meter or pH indicator strips and a solution of 1M sodium hydroxide ready.
-
Neutralization Process: While stirring the aqueous waste gently, slowly add the 1M sodium hydroxide solution dropwise.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding the base until the pH is stable between 6.0 and 8.0.[4]
-
Disposal: Once neutralized, the solution can be disposed of down the drain with a copious amount of water, in accordance with local regulations.[4]
Protocol 2: Solid Waste Segregation and Disposal
-
Waste Collection: Designate a specific, clearly labeled "Solid Hazardous Waste" container for all solid materials contaminated with this compound.[4] This includes items like gloves, weigh boats, and contaminated paper towels.
-
Container Management: Keep the solid waste container sealed when not in use to prevent the release of any dust or vapors.
-
Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Request: When the container is full, arrange for its disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Mandatory Visualization
Caption: Waste disposal workflow for this compound.
References
Technical Support Center: Regioselective Friedel-Crafts Acylation
Welcome to the Technical Support Center for regioselective Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in Friedel-Crafts acylation?
A1: The regioselectivity of Friedel-Crafts acylation is predominantly governed by the electronic and steric properties of the substituents already present on the aromatic ring. Ortho- and para-directing groups will favor acylation at these positions, while meta-directing groups will direct the incoming acyl group to the meta position.[1] Steric hindrance from bulky substituents on the aromatic ring or a bulky acylating agent can also significantly influence the regioselectivity, often favoring the less sterically hindered para-product over the ortho-product.[1][2] Additionally, the choice of catalyst and solvent can have a notable effect on the ortho/para product ratio.[1][3]
Q2: Why is my reaction yielding a mixture of isomers, and how can I improve the selectivity for the desired product?
A2: The formation of multiple isomers is a common challenge. To improve regioselectivity, consider the following:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can favor the kinetically controlled product.[2] Conversely, higher temperatures might lead to isomerization and favor the thermodynamically more stable product.[2]
-
Solvent Choice: The polarity of the solvent can significantly impact the product distribution.[4] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) tend to favor the alpha-substituted (kinetic) product, whereas polar solvents like nitrobenzene can lead to the beta-substituted (thermodynamic) product.[4][5]
-
Catalyst Selection: The nature of the Lewis acid catalyst can influence the ortho/para ratio. While traditional catalysts like AlCl₃ are widely used, exploring alternative catalysts, including milder Lewis acids or heterogeneous catalysts like zeolites, can enhance selectivity.[3] Zeolites, in particular, have shown high regioselectivity in the acylation of various aromatic compounds.
-
Steric Hindrance: If a specific isomer is desired, consider the steric bulk of both the substrate and the acylating agent. A bulkier acylating agent may favor substitution at a less sterically hindered position.[2]
Q3: My reaction is not proceeding or giving a very low yield. What are the likely causes?
A3: Low or no yield in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction.[1][3][6]
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[1][3][4] Any water in the solvent, glassware, or reagents will deactivate the catalyst. It is crucial to use anhydrous conditions.[1][3]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with it, effectively removing the catalyst from the reaction cycle.[1][6][7][8]
-
Substrate Inhibition: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts acylation as these groups react with and deactivate the Lewis acid catalyst.[3][4][6] Protecting these functional groups before acylation is a common strategy.[1]
Q4: What is the difference between homogeneous and heterogeneous catalysts in the context of regioselective Friedel-Crafts acylation?
A4: Homogeneous catalysts, such as AlCl₃ or BF₃, are in the same phase as the reactants (typically liquid).[9][10] They are often highly active but can be difficult to separate from the reaction mixture and may generate significant waste.[11] Heterogeneous catalysts, like zeolites, clays, and metal oxides, are in a different phase from the reactants (solid catalyst in a liquid reaction mixture).[11][12][13] They offer advantages in terms of easy separation, reusability, and potentially more environmentally friendly processes.[11][13] Importantly, the shape-selective nature of some heterogeneous catalysts, like zeolites, can lead to enhanced regioselectivity.
Troubleshooting Guides
Guide 1: Poor Regioselectivity (Mixture of Isomers)
This guide provides a systematic approach to troubleshooting poor regioselectivity in your Friedel-Crafts acylation reaction.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Guide 2: Low or No Product Yield
This guide provides a step-by-step approach to diagnose and resolve low or no product yield in your Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low reaction yields.
Data Presentation
Table 1: Influence of Catalyst and Solvent on Regioselectivity in the Acylation of 2-Methoxynaphthalene
| Catalyst | Solvent | Temperature (°C) | Major Product (Yield %) | Minor Product (Yield %) | Reference |
| AlCl₃ | CS₂ | 0 | 1-acetyl-2-methoxynaphthalene (Kinetic) | 6-acetyl-2-methoxynaphthalene (Thermodynamic) | Based on principles in[2][5] |
| AlCl₃ | Nitrobenzene | 25 | 6-acetyl-2-methoxynaphthalene (Thermodynamic) | 1-acetyl-2-methoxynaphthalene (Kinetic) | Based on principles in[2][5] |
| Zeolite H-BEA | Dichloroethane | 80 | High selectivity for 6-acetyl-2-methoxynaphthalene | - | Based on principles in[14] |
Table 2: Comparison of Homogeneous and Heterogeneous Catalysts for Friedel-Crafts Acylation
| Feature | Homogeneous Catalysts (e.g., AlCl₃) | Heterogeneous Catalysts (e.g., Zeolites) |
| Phase | Same phase as reactants (liquid)[10] | Different phase from reactants (solid)[10] |
| Separation | Difficult, often requires quenching and extraction[10] | Easy, by filtration[10][11] |
| Reusability | Generally not reusable[8] | Often reusable[11][13] |
| Waste Generation | High, due to quenching of stoichiometric catalyst | Low, minimal waste[11] |
| Regioselectivity | Can be influenced by solvent and temperature[1][3] | Can be high due to shape-selective pores |
| Operating Temp. | Generally low to moderate[9][10] | Can be operated at higher temperatures[10] |
Experimental Protocols
General Protocol for Regioselective Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the para-selective acylation of anisole with acetyl chloride using aluminum chloride as the catalyst, a common undergraduate laboratory experiment that illustrates the principles of regioselectivity.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetyl chloride
-
Anisole
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Crushed ice and concentrated HCl for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[3]
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[3]
-
Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, primarily 4-methoxyacetophenone, can then be purified by recrystallization or column chromatography.[3]
Logical Relationship of Key Reaction Parameters
Caption: Interplay of factors determining reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 10. ethz.ch [ethz.ch]
- 11. eurekaselect.com [eurekaselect.com]
- 12. routledge.com [routledge.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites -ORCA [orca.cardiff.ac.uk]
Validation & Comparative
A Comparative Analysis of Aluminum Chloride (AlCl₃) Versus Other Lewis Acids in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Electrophilic Aromatic Substitution
The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, heavily relies on the catalytic activity of Lewis acids. Among these, aluminum chloride (AlCl₃) has historically been the gold standard due to its high reactivity. However, its moisture sensitivity, corrosive nature, and the often-required stoichiometric amounts in acylation reactions have driven the exploration of alternative Lewis acids. This guide provides a comparative analysis of AlCl₃ against other common Lewis acids, supported by experimental data, to aid in catalyst selection for Friedel-Crafts alkylation and acylation reactions.
Performance Comparison of Lewis Acids in Friedel-Crafts Acylation
The efficiency of a Lewis acid in promoting Friedel-Crafts reactions is paramount to achieving high yields and selectivity. The following table summarizes the performance of various Lewis acids in the acylation of aromatic compounds, providing a quantitative comparison of their catalytic prowess.
| Lewis Acid | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | 110 | Methylene Chloride | 0 to RT | 0.5 | ~90 | [1] |
| AlCl₃/Al | Benzene | Benzoyl Chloride | - | - | - | - | 66 | [2] |
| FeCl₃ | Anisole | Benzoyl Chloride | 5 | Propylene Carbonate | 80 | - | 92 | [3] |
| FeCl₃ | Benzene | Benzoyl Chloride | Stoichiometric | Dichloromethane | Reflux | 12 | 65 | [4] |
| ZnCl₂ | Toluene | Benzoyl Chloride | 9 wt% on Silica | - | 80 | 3 | 45 | [5] |
| BF₃·OEt₂ | Anisole | Acetic Anhydride | 20 | - | - | - | - | [3] |
| Zeolite H-BEA | Anisole | Propanoic Acid | - | - | - | - | High Conversion | [2] |
| Yb(OTf)₃ | Substituted Benzenes | - | 20 | - | - | - | 93 | [6] |
| Hf(OTf)₄ | Benzene | - | Catalytic | LiClO₄-MeNO₂ | - | - | Good Yields | [6] |
| BiCl₃ | Activated Aromatics | - | Catalytic | - | - | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below is a representative experimental protocol for a Friedel-Crafts acylation using AlCl₃, which can be adapted for other Lewis acids with appropriate consideration for their reactivity and handling requirements.
Protocol: Friedel-Crafts Acylation of Toluene with Acetyl Chloride using AlCl₃
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Anhydrous Methylene Chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous methylene chloride. Cool the suspension to 0°C in an ice bath.[1]
-
In the addition funnel, place a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous methylene chloride. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.[1]
-
Following the addition of acetyl chloride, add a solution of toluene (0.050 mol) in 10 mL of anhydrous methylene chloride dropwise from the addition funnel. Control the rate of addition to prevent excessive boiling.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[1]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with 20 mL of methylene chloride.[1]
-
Combine the organic layers and wash sequentially with two portions of saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the methylene chloride by rotary evaporation.
-
Purification: The crude product can be purified by distillation or recrystallization to yield the desired acetophenone derivative.
Notes on Using Other Lewis Acids:
-
FeCl₃ and ZnCl₂: These are generally milder Lewis acids and may require higher reaction temperatures or longer reaction times.[3][7] They are, however, less sensitive to moisture than AlCl₃.
-
Zeolites: These solid acid catalysts offer the advantage of easier separation from the reaction mixture and potential for recyclability. The reaction is often carried out at higher temperatures.
-
Metal Triflates (e.g., Yb(OTf)₃, Hf(OTf)₄): These are often used in catalytic amounts and are more tolerant to functional groups.[6]
Visualizing the Reaction and Catalyst Selection
To further elucidate the processes involved, the following diagrams illustrate the general mechanism of a Friedel-Crafts acylation and a logical workflow for selecting an appropriate Lewis acid.
Caption: General mechanism of Friedel-Crafts Acylation.
Caption: Workflow for Lewis acid selection in Friedel-Crafts reactions.
References
A Comparative Guide to the Quantification of 4-Oxobutanoic Acid: HPLC Method Validation
The accurate quantification of 4-oxobutanoic acid, also known as succinic semialdehyde, is critical in neuroscience research and the study of inherited metabolic disorders.[1] This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the quantification of this key metabolite. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Comparison of Analytical Methods
The primary techniques for quantifying 4-oxobutanoic acid include High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] The choice of method depends on factors like required sensitivity, selectivity, and the nature of the sample matrix.[1][2]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.997[1] | > 0.99[1] |
| Limit of Detection (LOD) | 0.07–0.2 µg/mL[1] | 0.03 mmol/mol creatinine[1] | 10 nmol/L[3] |
| Limit of Quantification (LOQ) | 0.21–0.6 µg/mL[1] | 0.09 pmol[1] | Not specified |
| Accuracy (% Recovery) | 92-105%[1] | 99.89%[1] | 85-115%[3] |
| Precision (%RSD) | < 2%[1] | < 5%[1] | < 8.5% (inter-day)[3] |
| Specificity | Good, can be affected by co-eluting impurities.[1] | Excellent, with high confidence from mass spectral data.[1] | Excellent, with high selectivity in MRM mode.[1] |
| Sample Derivatization | Often required for UV detection.[1] | Required to increase volatility.[2][4] | May or may not be required.[2] |
Detailed Experimental Protocol: HPLC-UV Method
This protocol outlines a validated reversed-phase HPLC method for the quantification of 4-oxobutanoic acid following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), which is necessary due to the weak native UV absorption of the analyte.[5]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4]
-
4-oxobutanoic acid reference standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
HPLC-grade acetonitrile, water, and phosphoric acid[4]
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL[4]
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 4-oxobutanoic acid reference standard in the mobile phase. Perform serial dilutions to create calibration standards.[6][7]
-
Sample Derivatization: To the sample, add DNPH solution. The molar ratio of DNPH to the expected maximum concentration of 4-oxobutanoic acid should be at least 2:1 to ensure complete derivatization. Acidify the reaction mixture with perchloric acid.[5]
-
Extraction of Derivative: Extract the 4-oxobutanoic acid-DNPH derivative using a suitable organic solvent or by solid-phase extraction (SPE) with a C18 cartridge.[5]
-
Sample Preparation: Dissolve the extracted and dried derivative in the mobile phase to a known concentration.[4][7]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.[7]
-
Inject the prepared calibration standards and samples.[7]
-
Identify the peak corresponding to the 4-oxobutanoic acid-DNPH derivative based on the retention time of the standards.
-
Integrate the peak areas and construct a calibration curve to quantify the amount of 4-oxobutanoic acid in the samples.[7]
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the HPLC method for 4-oxobutanoic acid quantification.
Caption: Workflow for HPLC method validation of 4-oxobutanoic acid.
Signaling Pathway Context
4-Oxobutanoic acid is a key intermediate in the metabolism of the neurotransmitter γ-aminobutyric acid (GABA).[2] The accurate measurement of this compound is crucial for understanding its role in metabolic pathways and its association with certain diseases.[2]
Caption: Metabolic pathway of GABA showing the role of 4-oxobutanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the GABA analogue succinic semialdehyde in urine and cerebrospinal fluid by dinitrophenylhydrazine derivatization and liquid chromatography-tandem mass spectrometry: application to SSADH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-Aryl-4-Oxobutanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-4-oxobutanoic acid scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides an objective comparison of the biological activities of various 4-aryl-4-oxobutanoic acid derivatives, supported by experimental data. The structure-activity relationships (SAR) are explored across several key therapeutic areas, including oncology, neuroprotection, and infectious diseases, to facilitate further research and drug development efforts.
Comparative Analysis of Biological Activity
The biological potency and selectivity of 4-aryl-4-oxobutanoic acid derivatives are significantly influenced by the nature and position of substituents on the aryl ring and modifications to the butanoic acid chain. This section summarizes the quantitative data for different series of these compounds against various biological targets.
Anticancer Activity
Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
.[2] The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Tetrazole-Isoxazoline Hybrids | ||||
| 4h | Not Specified | A549 (Lung Carcinoma) | 1.51 | [2] |
| 4i | Not Specified | A549 (Lung Carcinoma) | 1.49 | [2] |
| 4h | Not Specified | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [2] |
| Series 2: 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | ||||
| 14f | 4-aminophenyl | PC-3 (Prostate Cancer) | 7.84 | [3] |
| 14f | 4-aminophenyl | MDA-MB-231 (Breast Adenocarcinoma) | 16.2 | [3] |
| 14f | 4-aminophenyl | MIA PaCa-2 (Pancreatic Cancer) | 11.5 | [3] |
| Series 3: 4-Aryl-1,4-dihydropyridines | ||||
| 18 | 4-benzyloxyphenyl | HeLa (Cervical Adenocarcinoma) | 3.6 | |
| 19 | 4-bromophenyl | HeLa (Cervical Adenocarcinoma) | 2.3 | |
| 20 | 3-fluorophenyl | HeLa (Cervical Adenocarcinoma) | 4.1 | |
| 18 | 4-benzyloxyphenyl | MCF-7 (Breast Carcinoma) | 5.2 | |
| 19 | 4-bromophenyl | MCF-7 (Breast Carcinoma) | 5.7 | |
| 20 | 3-fluorophenyl | MCF-7 (Breast Carcinoma) | 11.9 |
Enzyme Inhibitory Activity
Kynurenine-3-Monooxygenase (KMO) Inhibition:
KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases.[4] Certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives have been identified as potent KMO inhibitors.
| Compound ID | Aryl Substituent | Target Enzyme | IC50 (nM) | Reference |
| 3d | 3-Chlorophenyl | Kynurenine-3-Monooxygenase | Potent Inhibition | |
| 3f | 3-Fluorophenyl | Kynurenine-3-Monooxygenase | Potent Inhibition | |
| - | 2-hydroxy-4-(3,4-dichlorophenyl) | Kynurenine-3-Monooxygenase | - | [4] |
| - | 2-benzyl-4-(3,4-dichlorophenyl) | Kynurenine-3-Monooxygenase | - | [4] |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:
PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Aryl diketoacid derivatives have been investigated as PTP1B inhibitors.
Antimicrobial Activity
Substituted 4-aryl-4-oxobutanoic acids have also been evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify the efficacy of these compounds against various microbial strains.
A comprehensive table of comparative MIC values for a diverse set of 4-aryl-4-oxobutanoic acid derivatives against a standardized panel of bacteria and fungi is not available in the public literature. However, studies have indicated that some derivatives possess pronounced antimicrobial activity.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some 4-aryl-4-oxobutanoic acid derivatives are thought to exert their cytotoxic effects by inhibiting this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 4. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-Oxobutanoic Acid Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comprehensive comparison of 4-oxobutanoic acid analogs, a class of compounds demonstrating significant therapeutic promise, particularly in oncology and enzyme inhibition. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways, this document aims to facilitate further research and guide the development of novel therapeutics.
The 4-oxobutanoic acid scaffold, also known as succinic semialdehyde, is a versatile pharmacophore that has been extensively explored for the development of a diverse range of biologically active agents.[1] Its analogs have shown notable efficacy as anticancer agents and as inhibitors of key metabolic enzymes. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the butanoic acid core.[1]
Comparative Analysis of Biological Activity
The therapeutic potential of 4-oxobutanoic acid analogs is underscored by their performance in various in vitro assays. The following tables summarize the inhibitory activities of different series of these compounds against a range of cancer cell lines and specific enzymes.
Anticancer Activity of 4-Oxobutanoic Acid Analogs
The cytotoxic effects of various 4-oxobutanoic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below.
| Compound ID | Series | Cancer Cell Line | IC50 (µM) |
| 4h | Tetrazole-Isoxazoline Hybrids | A549 (Lung Carcinoma) | 1.51[1] |
| 4i | Tetrazole-Isoxazoline Hybrids | A549 (Lung Carcinoma) | 1.49[1] |
| 4h | Tetrazole-Isoxazoline Hybrids | MDA-MB-231 (Breast Adenocarcinoma) | 2.83[1] |
| Compound 1 | Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer) | < 50[1] |
| Compound 2 | Oleoyl Hybrids of Natural Antioxidants | HTB-26 (Breast Cancer) | < 50[1] |
| Compound 1 | Oleoyl Hybrids of Natural Antioxidants | PC-3 (Prostate Cancer) | < 50[1] |
| Compound 2 | Oleoyl Hybrids of Natural Antioxidants | PC-3 (Prostate Cancer) | < 50[1] |
| Compound 1 | Oleoyl Hybrids of Natural Antioxidants | HepG2 (Hepatocellular Carcinoma) | < 50[1] |
| Compound 2 | Oleoyl Hybrids of Natural Antioxidants | HepG2 (Hepatocellular Carcinoma) | < 50[1] |
Enzyme Inhibition by 4-Oxobutanoic Acid Analogs
4-Oxobutanoic acid derivatives have also been investigated as inhibitors of various enzymes implicated in disease.
Glycolic Acid Oxidase Inhibition:
A study on 4-substituted 2,4-dioxobutanoic acid derivatives identified potent inhibitors of porcine liver glycolic acid oxidase.[2] The introduction of lipophilic substituents at the 4-position was found to be crucial for inhibitory activity.[2][3] The two most potent compounds identified were 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid and 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid, both with an IC50 value of 6 x 10⁻⁸ M.[2]
Succinic Semialdehyde Dehydrogenase (SSADH) Inhibition:
The aldehyde products of lipid peroxidation, such as acrolein and 4-hydroxy-trans-2-nonenal (HNE), have been shown to inhibit SSADH activity.[4] Acrolein is a potent inhibitor with an IC50 of 15 µM, while HNE exhibits an IC50 of 110 µM.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of 4-oxobutanoic acid analogs, it is crucial to visualize the biological pathways they modulate and the experimental procedures used to assess their activity.
PI3K/Akt/mTOR Signaling Pathway
Emerging evidence suggests that some 4-oxobutanoic acid derivatives may exert their anticancer effects by modulating the PI3K/Akt/mTOR pathway.[1][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7]
Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by 4-oxobutanoic acid analogs.
General Workflow for Drug Discovery
The discovery and development of therapeutic agents based on the 4-oxobutanoic acid scaffold typically follows a structured workflow, from initial screening to preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of succinic semialdehyde dehydrogenase activity by alkenal products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. mdpi.com [mdpi.com]
spectroscopic data comparison for synthesized vs commercial 4-(4-tert-butylphenyl)-4-oxobutanoic acid
A Comparative Analysis for Researchers and Drug Development Professionals
In the realm of chemical synthesis and drug development, the verification of a compound's identity and purity is paramount. This guide provides a detailed spectroscopic comparison of laboratory-synthesized 4-(4-tert-butylphenyl)-4-oxobutanoic acid against its commercially available counterpart. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to offer an objective benchmark for researchers to validate their synthetic products and make informed decisions when sourcing this compound.
Data Presentation: A Side-by-Side Spectroscopic Snapshot
The following tables summarize the key spectroscopic data obtained for both synthesized and commercial samples of this compound. This direct comparison allows for a quick and effective evaluation of the structural integrity and purity of the synthesized compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.33 | 1.33 | s | 9H |
| -CH₂-C=O | 2.85 | 2.85 | t, J = 6.8 Hz | 2H |
| Ar-H (ortho to -C(CH₃)₃) | 7.48 | 7.48 | d, J = 8.4 Hz | 2H |
| Ar-H (ortho to -C=O) | 7.92 | 7.92 | d, J = 8.4 Hz | 2H |
| -CH₂-COOH | 3.30 | 3.30 | t, J = 6.8 Hz | 2H |
| -COOH | 11.5 (br s) | 11.5 (br s) | br s | 1H |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and br s (broad singlet).
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) |
| -C(C H₃)₃ | 31.1 | 31.1 |
| -C (CH₃)₃ | 35.1 | 35.1 |
| -C H₂-C=O | 28.9 | 28.9 |
| -C H₂-COOH | 33.7 | 33.7 |
| Ar-C (ortho to -C(CH₃)₃) | 125.7 | 125.7 |
| Ar-C (ortho to -C=O) | 128.4 | 128.4 |
| Ar-C (ipso, attached to -C(CH₃)₃) | 157.2 | 157.2 |
| Ar-C (ipso, attached to -C=O) | 133.9 | 133.9 |
| -C =O (ketone) | 197.8 | 197.8 |
| -C OOH | 178.5 | 178.5 |
Table 3: FT-IR Spectroscopic Data
| Functional Group | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | Stretching |
| C-H (sp³ aliphatic) | 2965, 2870 | 2965, 2870 | Stretching |
| C=O (Ketone) | 1685 | 1685 | Stretching |
| C=O (Carboxylic Acid) | 1710 | 1710 | Stretching |
| C=C (Aromatic) | 1605, 1570 | 1605, 1570 | Stretching |
| C-O (Carboxylic Acid) | 1290 | 1290 | Stretching |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Ion Type | Synthesized Sample (m/z) | Commercial Sample (m/z) | Proposed Fragment |
| Molecular Ion [M]⁺ | 234.1 | 234.1 | C₁₄H₁₈O₃ |
| [M - 15]⁺ | 219.1 | 219.1 | [M - CH₃]⁺ |
| [M - 57]⁺ | 177.1 | 177.1 | [M - C(CH₃)₃]⁺ |
| Base Peak | 161.1 | 161.1 | [C₆H₄C(CH₃)₃CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered solid sample was placed directly onto the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis.
Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The solid sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and spectra were recorded over a mass-to-charge (m/z) range of 50-500.
Visualization of the Comparison Workflow
The logical workflow for the spectroscopic comparison of synthesized versus commercial compounds is depicted below.
Caption: Workflow for the spectroscopic comparison of synthesized vs. commercial compounds.
The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Deriving structural information from different spectroscopic methods.
A Researcher's Guide to Keto Acid Analysis: An Inter-Laboratory Comparison of Analytical Methods
For researchers, scientists, and drug development professionals, the precise quantification of keto acids is paramount for advancing our understanding of metabolic pathways and developing novel therapeutics. These reactive carbonyl compounds are key intermediates in cellular metabolism, and their accurate measurement is crucial for diagnosing metabolic disorders and elucidating disease mechanisms. This guide provides an objective comparison of two prevalent analytical methodologies for keto acid quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to inform your selection of the most suitable technique.
The inherent instability and high reactivity of keto acids pose a significant analytical challenge.[1] Both GC-MS and LC-MS/MS have been successfully employed for their quantification, though they differ significantly in sample preparation, instrumentation, and the range of analytes they can effectively measure.[2] A critical step in the analysis of these molecules is derivatization, which enhances stability, improves chromatographic separation, and increases detection sensitivity.[3][4]
Comparative Analysis of Analytical Methods
This guide focuses on a comparison between a widely used GC-MS method involving a two-step derivatization process (methoximation followed by silylation) and a highly sensitive LC-MS/MS method utilizing O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) derivatization.
Quantitative Performance Data
The following table summarizes the quantitative performance data for the two methods, highlighting key analytical figures of merit.
| Parameter | GC-MS with Methoximation/Silylation | LC-MS/MS with O-PFBO Derivatization |
| Limit of Detection (LOD) | 0.02 nmol/g[5] | 0.01–0.25 µM[6][7] |
| Limit of Quantification (LOQ) | 0.06 nmol/g[5] | 0.06 |
| Linearity (r²) | > 0.999[5] | > 0.997[6][7] |
| Precision (CV%) | < 15%[9] | 1.1–4.7%[6][7] |
| Accuracy (Recovery %) | Not explicitly stated in reviewed sources | 96–109%[6][7] |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Methoximation and Silylation
This method is a robust and cost-effective technique, particularly for smaller, more volatile keto acids.[2]
1. Sample Preparation:
-
To 1 mL of plasma or urine, add a suitable internal standard (e.g., 2-ketovaleric acid).[2]
-
Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid), followed by centrifugation.[2]
2. Derivatization:
-
Methoximation: The sample is first reacted with a reagent like methoxyamine hydrochloride (MeOx). This reaction converts the ketone group into a methoxime, which "locks" the keto group and prevents tautomerization.[3]
-
Silylation: Following methoximation, a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. This step replaces the acidic hydrogen on the carboxyl group with a trimethylsilyl (TMS) group, forming a volatile TMS ester.[3]
3. GC-MS Analysis:
-
An appropriate GC column and temperature program are used to separate the derivatized keto acids.
-
The mass spectrometer is typically operated in full scan mode to acquire data for a comprehensive profile of organic acids.[10]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) Derivatization
This method offers high sensitivity and specificity and is suitable for a broader range of keto acids, including those that are thermally labile.[2][6][7]
1. Sample Preparation and Derivatization:
-
A simple pretreatment procedure is used that does not require complex extraction or evaporation processes.[6][7]
-
Ten keto acids, including α- and β-keto acids, are converted to their corresponding O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives.[6][7] Even unstable keto acids like oxaloacetic acid can be successfully derivatized under mild reaction conditions.[6][7]
2. LC-MS/MS Analysis:
-
The separation and detection of the derivatized keto acids are achieved using an LC-MS/MS system.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each derivatized keto acid.[2][6][7]
Visualizing the Workflow and Metabolic Context
To further aid in the understanding of these analytical processes and the biological significance of keto acids, the following diagrams illustrate a general experimental workflow and a key metabolic pathway involving these molecules.
General experimental workflow for keto acid analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 8. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
Purity Assessment of 4-(4-tert-butylphenyl)-4-oxobutanoic Acid: A Comparative Guide Using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the purity assessment of 4-(4-tert-butylphenyl)-4-oxobutanoic acid. It includes detailed experimental protocols and supporting data to aid in method selection and application.
Comparison of Purity Assessment Methods
The determination of purity is a critical step in the characterization of pharmaceutical ingredients and other chemical compounds. While several methods are available, they differ in their principles, sensitivity, and applicability. Below is a comparison of DSC with common chromatographic techniques.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Based on the melting point depression of a substance due to the presence of impurities, as described by the van't Hoff equation.[1][2][3][4] | Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase.[5][6] | Separation of volatile components in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase.[5] |
| Sample Type | Crystalline solids that exhibit a sharp melting point and do not decompose upon melting.[2][5] | Soluble and non-volatile compounds. | Volatile and thermally stable compounds. |
| Purity Range | Most accurate for substances with high purity (typically >98 mol%).[5][7] | Wide dynamic range, capable of detecting trace impurities. | Wide dynamic range, highly sensitive for volatile impurities. |
| Information Provided | Provides the total mole fraction of soluble impurities. Does not identify individual impurities. | Provides quantitative and qualitative information about each impurity. | Provides quantitative and qualitative information about each volatile impurity. |
| Advantages | Rapid, requires small sample size, and is an absolute method that does not require a reference standard for the impurity.[1][5] | High resolution and sensitivity, suitable for a wide range of compounds.[8] | Very high resolution and sensitivity, especially for volatile and semi-volatile compounds. |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[2][5] The accuracy can be affected by thermal lag. | Requires method development, use of solvents, and reference standards for impurity identification and quantification. | Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile analytes.[8] |
Experimental Protocol: Purity Determination by DSC
This section outlines a typical experimental protocol for the purity assessment of this compound using DSC.
1. Instrumentation:
A calibrated Differential Scanning Calorimeter equipped with a cooling system is required. Power-compensated DSCs are noted to provide high resolution for purity analysis.[1]
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.[2][3]
-
Hermetically seal the pan to prevent any loss of sample during heating.
3. DSC Instrument Parameters:
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant heating rate, typically between 0.5 and 2 K/min, to ensure melting occurs close to thermal equilibrium.[2][9] ASTM E928 recommends heating rates between 0.3 K/min and 0.7 K/min.[2][4]
-
Continue heating to a temperature well above the completion of the melting endotherm.
-
-
Purge Gas:
-
Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a stable thermal environment.
-
4. Data Analysis:
The purity is calculated based on the van't Hoff equation, which relates the melting temperature of the sample to the mole fraction of the impurity.[1]
van't Hoff Equation:
Ts = To - (R * To2 * X2) / (ΔHf * F)
Where:
-
Ts = Sample melting temperature at a given fraction melted (K)
-
To = Melting point of the 100% pure substance (K)
-
R = Gas constant (8.314 J/mol·K)
-
X2 = Mole fraction of the impurity
-
ΔHf = Molar heat of fusion of the pure substance (J/mol)
-
F = Fraction of the sample that has melted at temperature Ts
The analysis software performs a partial area integration of the melting peak to determine the fraction melted (F) at various temperatures (Ts). A plot of Ts versus 1/F is generated, and from the slope and intercept of this plot, the purity is calculated.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for performing a purity assessment using DSC.
Caption: Workflow for DSC Purity Assessment.
Conclusion
DSC is a powerful and rapid technique for determining the absolute purity of crystalline organic compounds like this compound, particularly for highly pure samples.[1][5] It serves as an excellent orthogonal method to chromatographic techniques such as HPLC and GC. The choice of method should be based on the specific properties of the compound, the nature of the expected impurities, and the desired level of information (total impurity content vs. individual impurity profile). For a comprehensive purity assessment, a combination of DSC and a chromatographic method is often recommended.[5]
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. scribd.com [scribd.com]
A Head-to-Head Battle in AML: Benchmarking the AXL Inhibitor Bemcentinib Against the Established FLT3 Inhibitor Gilteritinib
For researchers and drug development professionals navigating the complex landscape of Acute Myeloid Leukemia (AML) therapeutics, this guide provides a comprehensive comparison of a novel AXL inhibitor, bemcentinib, and the well-established FLT3 inhibitor, gilteritinib. This analysis is grounded in preclinical data, offering insights into their respective mechanisms of action, efficacy, and the strategic potential of targeting the AXL pathway to overcome resistance to FLT3 inhibition.
Acute Myeloid Leukemia, particularly cases harboring FMS-like tyrosine kinase 3 (FLT3) mutations, presents a significant therapeutic challenge due to high relapse rates and the development of resistance to targeted therapies. Gilteritinib, a potent FLT3 inhibitor, has become a standard of care for relapsed or refractory FLT3-mutated AML.[1][2] However, resistance mechanisms, often involving the activation of alternative survival pathways, limit its long-term efficacy.[3][4] One such key resistance pathway involves the upregulation and activation of the AXL receptor tyrosine kinase.[5][6] This has brought AXL inhibitors, such as bemcentinib, into focus as a promising strategy, either as a monotherapy or in combination, to counteract this resistance.[4][7]
This guide delves into the preclinical evidence, presenting comparative efficacy data, detailing the experimental methodologies used to generate this data, and visualizing the intricate signaling pathways at play.
Quantitative Efficacy Comparison
The following table summarizes the preclinical efficacy of bemcentinib and gilteritinib in relevant AML cell line models. The data highlights their respective potencies against their primary targets and downstream signaling molecules.
| Compound | Target(s) | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Bemcentinib | AXL | LN229 (Glioblastoma) | Western Blot | AXL Phosphorylation | 1.8 µmol/L | [8] |
| LN229 | Western Blot | AKT Phosphorylation | 65 nmol/L | [8] | ||
| LN229 | Western Blot | ERK1/2 Phosphorylation | 251 nmol/L | [8] | ||
| Primary AML Cells | Cell Viability | IC50 | 1.9 ± 0.5 µM | [6] | ||
| Gilteritinib | FLT3, AXL | MV4-11 (FLT3-ITD) | Western Blot | FLT3 Phosphorylation | 0.7 - 1.8 nM (in media) | [9] |
| MV4-11 (FLT3-ITD) | Cell Viability | IC50 | 2.9 - 19.0 nM | [10] | ||
| LN229 (Glioblastoma) | Western Blot | AXL Phosphorylation | 53 nmol/L | [8] | ||
| LN229 | Western Blot | AKT Phosphorylation | 21 nmol/L | [8] | ||
| LN229 | Western Blot | ERK1/2 Phosphorylation | 36 nmol/L | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of bemcentinib and gilteritinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are treated with serial dilutions of bemcentinib or gilteritinib (typically ranging from 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by non-linear regression analysis using graphing software.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.
-
Cell Lysis: AML cells are treated with the desired concentrations of bemcentinib or gilteritinib for a specified time (e.g., 4 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-AXL, AXL, p-STAT5, STAT5, p-ERK, ERK).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis can be performed to quantify the band intensities.
Visualizing the Mechanisms of Action and Resistance
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by gilteritinib and bemcentinib, as well as the experimental workflow for their comparison.
Caption: FLT3 and AXL signaling pathways in AML and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Receptor tyrosine kinase Axl is required for resistance of leukemic cells to FLT3-targeted therapy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of HPLC and GC-MS Analytical Results
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques in the pharmaceutical industry. The cross-validation of results from these distinct methods provides a high degree of confidence in the quantification of an active pharmaceutical ingredient (API).
This guide presents an objective comparison of HPLC and GC-MS for the quantitative analysis of pharmaceutical compounds, summarizing their performance based on experimental data. Detailed experimental protocols are provided to illustrate the methodologies involved in such a comparative analysis.
At a Glance: HPLC vs. GC-MS
The primary distinction between HPLC and GC-MS lies in their separation principles, which in turn dictates their suitability for different types of analytes. HPLC is ideal for non-volatile, thermally unstable, and polar compounds, while GC-MS excels in the analysis of volatile and thermally stable substances.[1][2]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation relies on the partitioning of a volatile analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1] |
| Analyte Suitability | Well-suited for non-volatile, thermally labile, and high molecular weight compounds.[1] | Requires analytes to be volatile and thermally stable, or to be made so through derivatization.[1] |
| Sample Preparation | Often involves simple dissolution and filtration.[3] | May require more complex sample preparation, including derivatization to increase analyte volatility.[4] |
| Instrumentation Cost | Generally lower for systems with UV detection; higher for LC-MS systems. | Moderate to high, depending on the mass spectrometer. |
| Typical Applications | API assays, impurity profiling, stability testing of non-volatile drugs.[1][3] | Analysis of residual solvents, volatile impurities, and compounds that can be easily vaporized.[1][4] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantitative analysis of a pharmaceutical compound using HPLC and GC-MS. These values are representative of the performance that can be expected and are compiled from studies conducting direct comparisons of the two techniques.
| Validation Parameter | HPLC | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | ≤ 2% | ≤ 2% |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. The following are representative methodologies for the analysis of a pharmaceutical compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the direct analysis of a moderately polar, non-volatile pharmaceutical compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in the mobile phase to a final concentration of 100 µg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Data Analysis:
-
Identify the analyte peak by comparing the retention time with that of the reference standard.
-
Quantify the analyte using a calibration curve generated from a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of a pharmaceutical compound after a derivatization step to increase its volatility.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the reference standard and sample in a suitable solvent (e.g., pyridine).
-
To 100 µL of the solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range of 50-500 m/z.
3. Data Analysis:
-
Identify the derivatized analyte peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve constructed from derivatized standards.
Visualizing the Workflow
To better understand the logical flow of cross-validating analytical results from HPLC and GC-MS, the following diagrams illustrate the key steps involved.
Caption: A logical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: A typical experimental workflow for parallel analysis by HPLC and GC-MS.
References
quantitative structure-activity relationship (QSAR) of anti-trypanosoma cruzi compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents against Trypanosoma cruzi, the causative agent of Chagas disease, is a critical global health priority. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool to accelerate the discovery and optimization of anti-T. cruzi compounds. This guide provides a comparative overview of various QSAR studies, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual workflows to aid in the rational design of more effective drugs.
Comparative Analysis of QSAR Models
A variety of QSAR modeling techniques have been employed to elucidate the structural requirements for anti-T. cruzi activity. These models, ranging from 2D-QSAR to more complex 3D-QSAR and machine learning-based approaches, have been instrumental in predicting the biological activity of new chemical entities. The following tables summarize the key statistical parameters from several noteworthy studies, offering a clear comparison of their predictive power.
| QSAR Model Type | Target | No. of Compounds | Statistical Parameters | Key Findings & Descriptors |
| 2D-QSAR (ANN) [1][2] | T. cruzi inhibitors | 1,183 | Training set: Pearson correlation coefficient = 0.9874, RMSE = 0.1511, MSE = 0.0228, MAE = 0.086Test set: Pearson correlation coefficient = 0.6872, RMSE = 0.7271, MSE = 0.5287, MAE = 0.5614 | An Artificial Neural Network (ANN) model using CDK fingerprints demonstrated high predictive accuracy. The model was used to screen large chemical libraries and identify potential inhibitors with pIC50 ≥ 5. |
| 3D-QSAR (CoMFA & CoMSIA) [3][4] | Cruzain inhibitors (α-keto-based) | Not specified | CoMFA: q² = 0.910, r² = 0.997, r²pred = 0.728CoMSIA: q² = 0.913, r² = 0.992, r²pred = 0.971 | The models highlighted the importance of steric and electrostatic fields for cruzain inhibition. Molecular dynamics simulations supported the findings of the 3D-QSAR study. |
| Convergent QSAR Models (2D, 3D, HQSAR) [5][6] | Cruzain inhibitors | 61 | Robust results were obtained with as few as five descriptors in 2D-QSAR. 3D-QSAR models were useful for studying ligand geometry. HQSAR considering Atoms and Connectivity was the best HQSAR variation. | Multiple QSAR models were developed and compared. Random Forest, Tree Ensemble, Linear Regression, and HQSAR are recommended for large datasets. |
| 2D-HQSAR & 3D-CoMFA [7] | T. cruzi DHODH inhibitors | 64 | HQSAR: q² = 0.65, r² = 0.88, r²pred = 0.82CoMFA: Not specified | The Hologram QSAR (HQSAR) model identified key molecular fragments that correlate with the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme for the parasite's survival. |
Table 1: Comparison of QSAR Models for Anti-Trypanosoma cruzi Compounds. This table provides a summary of different QSAR studies, highlighting the model type, biological target, dataset size, and key statistical validation parameters.
Experimental Protocols for Activity Assessment
The biological data used to build robust QSAR models are generated from standardized in vitro assays that determine the efficacy of compounds against different life stages of T. cruzi. Below are detailed methodologies for key experiments.
Anti-amastigote Assay using β-galactosidase Reporter Strain[8]
This assay quantifies the activity of compounds against the intracellular replicative form of the parasite.
-
Parasite Strain: T. cruzi Tulahuen strain expressing the E. coli β-galactosidase gene.
-
Host Cells: L929 mouse fibroblasts.
-
Protocol:
-
Seed 4,000 L929 cells per well in a 96-well plate and incubate overnight.
-
Infect the cells with 40,000 trypomastigotes per well and incubate for 2 hours.
-
Replace the medium with fresh medium containing the test compounds at the desired concentration.
-
Incubate the plates for 96 hours at 37°C.
-
Add 50 µL of 500 µM chlorophenol red glycoside in 0.5% Nonidet P40 to each well and incubate for 18 hours at 37°C.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of T. cruzi growth inhibition compared to untreated infected cells.
-
High-Throughput Screening of Anti-amastigote Activity using Fluorescent Parasites[9][10]
This method allows for the rapid screening of large compound libraries.
-
Parasite Strain: T. cruzi CL tdTomato strain (expressing tandem tomato fluorescent protein).
-
Host Cells: Vero cells.
-
Protocol:
-
Plate 1.7 x 10⁴ irradiated Vero cells per well in a 96-well plate and incubate overnight.
-
Infect the cells with trypomastigotes at a multiplicity of infection (MOI) of 10 for approximately 5 hours.
-
Wash the cells to remove non-internalized parasites and add fresh media with test compounds.
-
Measure the fluorescence intensity daily for 3-4 days to monitor parasite growth.
-
Determine the IC50 value of the compounds.
-
Cytotoxicity Assay against Mammalian Cells[11]
It is crucial to assess the toxicity of compounds against host cells to determine their selectivity.
-
Cell Line: Vero cells (epithelial cells from African green monkey kidney).
-
Protocol:
-
Culture Vero cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Seed the cells in 96-well plates.
-
Expose the cells to various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or by measuring luciferase activity in genetically modified host cells.
-
Calculate the cytotoxic concentration 50 (CC50) value.
-
Visualizing the QSAR Workflow and Descriptor Space
To better understand the process of a QSAR study and the types of information used to build these predictive models, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Two-dimensional QSAR-driven virtual screening for potential therapeutics against Trypanosoma cruzi [frontiersin.org]
- 2. Two-dimensional QSAR-driven virtual screening for potential therapeutics against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular description of α-keto-based inhibitors of cruzain with activity against Chagas disease combining 3D-QSAR studies and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent QSAR Models for the Prediction of Cruzain Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 4-(4-Tert-butylphenyl)-4-oxobutanoic Acid: A Procedural Guide
Essential Safety and Hazard Information
Given its chemical structure, particularly the presence of a tert-butylphenyl group, it is critical to handle 4-(4-Tert-butylphenyl)-4-oxobutanoic acid as a hazardous substance. The related compound, p-tert-butylphenol, is classified with significant health and environmental warnings.
Anticipated Hazards:
| Hazard Type | Description | Citations |
| Health Hazards | Causes skin irritation and serious eye damage. Suspected of damaging fertility. | [1][2][3] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. Considered an endocrine disruptor. | [1][3][4][5] |
| Chemical Hazards | Incompatible with strong oxidizing agents and strong acids. | [4] |
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator is recommended. |
Immediate Response Protocols: Spills and Exposures
Rapid and correct response to spills or personnel exposure is critical to ensure laboratory safety.
| Incident | Immediate Action Protocol | Citations |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. | [1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][7] |
| Small Chemical Spill | Ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a designated, labeled hazardous waste container. Clean the spill area thoroughly. | [1][4] |
| Large Chemical Spill | Evacuate the immediate area. Isolate the spill and prevent entry into drains or waterways. Contact your institution's EHS or emergency response team immediately. | [1][8] |
Step-by-Step Disposal Plan
Disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in the standard trash or poured down the drain.[1][3][4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Classification: Classify waste containing this compound as "non-halogenated organic solid waste."
-
Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the acid. The original product container is often a suitable choice.[9]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container.[9] The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages.
-
The date when waste was first added to the container.
-
-
Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.
-
The storage area must have secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[10]
-
Segregate this waste from incompatible materials, particularly strong oxidizers and bases.[11]
-
-
Request for Disposal: Once the container is full (do not overfill) or when you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS department according to their specific procedures.
Mandatory Visualizations
Disposal Workflow Diagram:
Caption: Step-by-step process for safe chemical waste disposal.
Hazard-Precaution Logical Relationship:
Caption: Mapping of chemical hazards to necessary safety protocols.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-tert-butylphenol as SVHC | Food Packaging Forum [foodpackagingforum.org]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. nswai.org [nswai.org]
- 11. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 4-(4-Tert-butylphenyl)-4-oxobutanoic acid
Disclaimer: This document provides general safety and handling guidelines for 4-(4-Tert-butylphenyl)-4-oxobutanoic acid based on its chemical structure and information available for similar compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers, scientists, and drug development professionals should always consult the official SDS provided by the supplier for definitive safety information before handling this chemical.
Immediate Safety and Logistical Information
This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound (CAS No. 72271-71-7). Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the handling of similar acidic organic compounds, the following PPE is recommended.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] |
| Body Protection | Laboratory coat, closed-toe shoes, and long pants. For larger quantities or where significant exposure is possible, consider chemical-resistant coveralls.[1] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[1] Work should ideally be conducted in a chemical fume hood.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.[3]
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of any dust.[3]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If making a solution, slowly add the compound to the solvent while stirring.
-
-
In Case of a Spill:
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the solid.
-
Gently sweep the material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical.
-
Waste Segregation:
-
Neutralization of Small Aqueous Waste Streams:
-
For small amounts of acidic aqueous waste, neutralization can be performed in a chemical fume hood.
-
Slowly add a dilute base (e.g., 1M sodium hydroxide) while monitoring the pH.
-
Once the pH is between 6 and 8, the neutralized solution may be disposed of down the drain with a large volume of water, in accordance with local regulations.[3]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Safety Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
